molecular formula C12H17FO2 B1448421 2-(3-Fluoroadamantan-1-yl)acetic acid CAS No. 1795526-38-3

2-(3-Fluoroadamantan-1-yl)acetic acid

Cat. No.: B1448421
CAS No.: 1795526-38-3
M. Wt: 212.26 g/mol
InChI Key: DIAVLAZPPBNYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoroadamantan-1-yl)acetic acid is a high-value fluorinated building block in medicinal chemistry and chemical biology research. Its core research value lies in its role as a key precursor for the synthesis of potent inhibitors of human soluble epoxide hydrolase (sEH), a therapeutic target for managing cardiovascular diseases, hypertension, and pain . The introduction of a fluorine atom at the bridgehead position of the adamantane ring system is a strategic modification known to positively influence the properties of the resulting compounds. This includes potentially enhancing inhibitory activity against the target enzyme by improving bonding interactions in the enzyme's active site, and favorably adjusting the molecule's lipophilicity, metabolic stability, and water solubility, which are critical parameters in drug discovery . Researchers utilize this acetic acid derivative to synthesize diverse compounds, primarily 1,3-disubstituted ureas, by first converting the acid to the corresponding isocyanate intermediate . The adamantane moiety serves as a rigid, lipophilic pharmacophore, and tethering it to the active urea group via a methylene bridge has been shown to enhance inhibitor potency against sEH . Beyond sEH inhibitor development, this compound is a versatile intermediate for constructing other halogenated adamantane derivatives with potential applications as modulators of the central nervous system (CNS) and as probes for studying drug-target interactions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVLAZPPBNYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Fluorine into Adamantane Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon cage, has long been recognized as a privileged structure in medicinal chemistry. Its unique topology offers a robust framework for the precise spatial orientation of pharmacophoric elements, while its inherent stability and lipophilicity can favorably modulate the pharmacokinetic profiles of drug candidates. The strategic introduction of fluorine, an element with profound effects on a molecule's physicochemical and metabolic properties, to the adamantane core has emerged as a powerful tactic in modern drug discovery. This technical guide provides an in-depth exploration of fluorinated adamantane scaffolds, detailing their synthesis, the nuanced impact of fluorination on key drug-like properties, and their burgeoning applications across a spectrum of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic benefits of these two powerful medicinal chemistry tools.

The Adamantane Scaffold: A Foundation of Rigidity and Lipophilicity

Adamantane, with its tricyclo[3.3.1.13,7]decane structure, is the simplest diamondoid.[1] Its cage-like structure is virtually strain-free and confers exceptional rigidity.[1] This rigidity is a key asset in drug design, as it minimizes the entropic penalty upon binding to a biological target by pre-organizing the molecule in a specific conformation.[2][3] The lipophilic nature of the all-carbon framework enhances membrane permeability and can facilitate entry into the central nervous system (CNS).[4][5][6]

Several clinically successful drugs incorporate the adamantane moiety, a testament to its value as a pharmacophore. These include the antiviral agents amantadine and rimantadine, the anti-Alzheimer's drug memantine, and the dipeptidyl peptidase-4 (DPP-4) inhibitors saxagliptin and vildagliptin.[5][7][8] The adamantane cage in these molecules often serves to anchor the drug in a hydrophobic pocket of the target protein, thereby enhancing binding affinity and/or modulating the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

The Role of Fluorine in Medicinal Chemistry: A Tool for Fine-Tuning Molecular Properties

The introduction of fluorine into drug candidates has become a widespread strategy to optimize their pharmacological profiles.[2][9][10] The unique properties of the fluorine atom, including its small size (van der Waals radius similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's characteristics.[2][10]

Key benefits of fluorination in drug design include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage, particularly by cytochrome P450 enzymes. This "metabolic blocking" can significantly increase a drug's half-life.[2][9]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve oral bioavailability by reducing ionization in the gut.[2] It can also modulate lipophilicity (logP), although the effect is context-dependent.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and even non-classical "orthogonal" multipolar interactions with carbonyl groups.[2]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.

Synthesis of Fluorinated Adamantane Scaffolds: Strategies and Protocols

The synthesis of fluorinated adamantane derivatives requires specialized methods to introduce fluorine atoms onto the inert hydrocarbon cage. Several strategies have been developed, ranging from classical approaches to more modern, site-selective techniques.

Bridgehead Fluorination via Hydroxylation and Deoxyfluorination

A common and well-established method for introducing fluorine at the bridgehead positions (tertiary carbons) of adamantane involves a two-step sequence: hydroxylation followed by deoxyfluorination.[11]

Experimental Protocol: Synthesis of 3-Fluoroadamantane-1-carboxylic Acid

This protocol is adapted from the work of Coe et al. and describes the synthesis of a monofluorinated adamantane building block.[11]

Step 1: 3-Hydroxyadamantane-1-carboxylic Acid

  • To a stirred solution of adamantane-1-carboxylic acid (10.0 g, 55.5 mmol) in 96% sulfuric acid (100 mL) at 0 °C, add 100% nitric acid (5.6 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Carefully pour the mixture onto crushed ice (500 g).

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 3-hydroxyadamantane-1-carboxylic acid.

Step 2: 3-Fluoroadamantane-1-carboxylic Acid

  • To a solution of 3-hydroxyadamantane-1-carboxylic acid (5.0 g, 25.5 mmol) in dichloromethane (50 mL) at 0 °C, add diethylaminosulfur trifluoride (DAST) (4.0 mL, 30.6 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Slowly add the reaction mixture to a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoroadamantane-1-carboxylic acid.

This sequential approach can be extended to produce di- and trifluorinated adamantane derivatives by repeated cycles of oxidation and deoxyfluorination.[11]

Modern Synthetic Methodologies for Adamantane Fluorination

More recent advances in synthetic chemistry have provided alternative methods for the fluorination of adamantane, offering improved selectivity and milder reaction conditions.

  • Electrochemical Fluorination: This method utilizes an electric current to generate a reactive fluorine species from an electrolyte such as Et3N-5HF. By controlling the oxidation potential, selective mono-, di-, tri-, and tetrafluorination of adamantane at the tertiary carbons can be achieved.[1][12] This technique is advantageous as it avoids the use of highly reactive and hazardous fluorinating agents.

  • Direct Fluorination with BrF3: Bromine trifluoride (BrF3) can be used to directly fluorinate functionalized adamantanes, selectively introducing fluorine atoms at the bridgehead positions.[11]

  • Photocatalytic C-H Fluorination: Visible-light photocatalysis has emerged as a powerful tool for site-selective C-H functionalization. Using a photocatalyst such as anthraquinone and an electrophilic fluorine source like Selectfluor®, it is possible to selectively fluorinate secondary C-H bonds of adamantane derivatives that are distal to electron-withdrawing groups.[7]

Impact of Fluorination on the Physicochemical and ADME Properties of Adamantane Scaffolds

The introduction of fluorine onto the adamantane core has a predictable and tunable effect on its key physicochemical and ADME properties.

Acidity/Basicity (pKa) and Lipophilicity (logP)

Bridgehead fluorination significantly impacts the acidity of adamantane carboxylic acids and the basicity of adamantylamines due to the strong inductive effect of the fluorine atom.

CompoundpKalogP
Adamantane-1-carboxylic acid5.033.33
3-Fluoroadamantane-1-carboxylic acid4.753.30
3,5-Difluoroadamantane-1-carboxylic acid4.493.27
3,5,7-Trifluoroadamantane-1-carboxylic acid4.223.24
Adamantane-1-amine10.162.88
3-Fluoroadamantane-1-amine9.682.85
3,5-Difluoroadamantane-1-amine9.212.82
3,5,7-Trifluoroadamantane-1-amine8.732.79

Data adapted from Coe et al.[11]

As shown in the table, each additional fluorine atom leads to a decrease in the pKa of the carboxylic acid (making it more acidic) and a decrease in the pKa of the amine (making it less basic). The logP values also show a slight decrease with increasing fluorination, indicating a modest increase in hydrophilicity.

Metabolic Stability

One of the most significant advantages of fluorinating the adamantane scaffold is the enhancement of metabolic stability. The adamantane cage itself is susceptible to oxidation at its bridgehead positions by cytochrome P450 enzymes. Introducing fluorine at these "metabolic soft spots" effectively blocks this metabolic pathway.

For example, in the development of a series of adamantanyl benzamide P2X7 receptor antagonists, the parent compound suffered from poor metabolic stability. The introduction of three fluorine atoms at the bridgehead positions of the adamantane ring resulted in a trifluorinated analog with a tenfold increase in metabolic stability in rat liver microsomes.[4]

Applications of Fluorinated Adamantane Scaffolds in Drug Discovery

The unique combination of properties offered by fluorinated adamantane scaffolds has led to their exploration in a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

The lipophilicity of the adamantane cage facilitates blood-brain barrier penetration, making it an attractive scaffold for CNS-targeting drugs.[4][5][9] Fluorination can further fine-tune the properties of these compounds for optimal CNS activity.

  • Neurodegenerative Diseases: Fluorinated adamantane derivatives have shown promise in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[13] The introduction of fluorine can modulate the pharmacological profile of adamantane-based drugs like amantadine and memantine.

Antiviral Agents

Adamantane derivatives have a long history as antiviral agents, primarily targeting the M2 proton channel of the influenza A virus.[5] However, the emergence of drug-resistant strains has limited their clinical utility.[5] The development of new fluorinated adamantane derivatives is a promising strategy to overcome this resistance. By modifying the adamantane core, it may be possible to design compounds that can effectively inhibit resistant viral strains.

Enzyme Inhibitors

The rigid adamantane scaffold is well-suited for targeting the active sites of enzymes. Fluorination can enhance binding affinity and improve the pharmacokinetic properties of these inhibitors.

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: A series of 1,3-disubstituted ureas containing fluorinated adamantane residues have been shown to be potent inhibitors of human soluble epoxide hydrolase (sEH), with IC50 values in the picomolar to low nanomolar range.[12] These compounds are of interest for the treatment of inflammatory and cardiovascular diseases.

  • Kinase Inhibitors: The adamantane scaffold has also been incorporated into kinase inhibitors for the treatment of cancer. Fluorination can be used to improve the metabolic stability and pharmacokinetic profile of these compounds.

Anticancer Agents

Fluorophenyl adamantane derivatives have been synthesized and evaluated for their anticancer potential.[1] Some of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma. In vivo studies in rats have shown that certain adamantyl isothiourea derivatives can be effective in a model of hepatocellular carcinoma.[1]

Workflow and Logical Relationships

The development of drugs based on fluorinated adamantane scaffolds follows a logical progression, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Target_Identification Target Identification & Validation Scaffold_Selection Scaffold Selection (Adamantane) Target_Identification->Scaffold_Selection Select Scaffold Fluorination_Strategy Fluorination Strategy (Site & Degree) Scaffold_Selection->Fluorination_Strategy Design Analogs Synthesis Chemical Synthesis Fluorination_Strategy->Synthesis Synthesize Library Physicochemical_Properties Physicochemical Profiling (pKa, logP, Solubility) Synthesis->Physicochemical_Properties Characterize Biological_Activity Biological Activity (IC50, EC50, Ki) Physicochemical_Properties->Biological_Activity Screen ADME_Properties In Vitro ADME (Metabolic Stability) Biological_Activity->ADME_Properties Profile Pharmacokinetics Pharmacokinetics (PK) (Animal Models) ADME_Properties->Pharmacokinetics Lead Optimization Efficacy In Vivo Efficacy (Disease Models) Pharmacokinetics->Efficacy Test in Models Toxicology Toxicology Studies Efficacy->Toxicology Safety Assessment

Sources

The Adamantane Scaffold: A Foundation for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-fluoro-1-adamantaneacetic acid

Adamantane, a tricyclic alkane with a cage-like structure, has been successfully incorporated into several approved drugs, including Memantine (for Alzheimer's disease) and Amantadine (an antiviral). Its unique properties—rigidity, metabolic stability, and precise three-dimensional geometry—make it an ideal building block for creating potent and selective ligands. The 1-adamantaneacetic acid framework provides a carboxylic acid handle, which can be used for further derivatization or to interact with biological targets.

The strategic introduction of a fluorine atom at the 3-position is a key design element. Fluorine's high electronegativity can alter the electronic profile of the molecule, influence the acidity of the nearby carboxylic acid, and block sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.

Proposed Synthesis of 3-fluoro-1-adamantaneacetic acid

Given the absence of a direct, published synthesis for 3-fluoro-1-adamantaneacetic acid, we propose a logical and robust two-step synthetic sequence starting from the commercially available and well-characterized precursor, 3-hydroxy-1-adamantaneacetic acid.

Retrosynthetic Analysis

The most direct approach involves the deoxofluorination of the tertiary alcohol in 3-hydroxy-1-adamantaneacetic acid. This strategy is chemically sound, as methods for fluorinating tertiary alcohols are well-established in organic synthesis.

G target 3-fluoro-1-adamantaneacetic acid reagent Deoxofluorination (e.g., Deoxo-Fluor®) target->reagent intermediate 3-hydroxy-1-adamantaneacetic acid reagent->intermediate

Caption: Retrosynthetic pathway for 3-fluoro-1-adamantaneacetic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a proposed method and should be performed by trained chemists with appropriate safety precautions.

Part A: Synthesis of the Precursor (if not commercially sourced)

While 3-hydroxy-1-adamantaneacetic acid is often available commercially, it can be synthesized from 1,3-adamantanediol through carboxylation. However, for the purpose of this guide, we will assume the starting material is commercially available.

Part B: Deoxofluorination of 3-hydroxy-1-adamantaneacetic acid

Causality: The choice of a deoxofluorinating agent like Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) is critical. It is generally milder and safer than alternatives like DAST for fluorinating sensitive substrates, including those with carboxylic acid groups. The reaction proceeds via an intermediate fluoro-sulfite ester, followed by an SN2-like displacement to yield the fluoride.

Protocol:

  • Reaction Setup: In a fume hood, add 3-hydroxy-1-adamantaneacetic acid (1.0 eq) to a dry, inert-atmosphere flask containing anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath. This is crucial to control the reactivity of the fluorinating agent and minimize side reactions.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred suspension over 30 minutes. The reaction may become exothermic, and slow addition is necessary for safety and selectivity.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. This neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purification is essential to isolate the target compound from unreacted starting material and byproducts. Characterization validates the structure and purity of the final product.

G cluster_purification Purification cluster_characterization Characterization crude Crude Product flash Flash Column Chromatography (Silica Gel) crude->flash fractions Collect & Combine Pure Fractions flash->fractions solvent Solvent Evaporation fractions->solvent pure_product Purified Product solvent->pure_product Submit for Analysis nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr ms High-Resolution Mass Spectrometry (HRMS) pure_product->ms hplc HPLC Analysis (Purity Assessment) pure_product->hplc

Caption: Workflow for the purification and characterization of the final product.

Purification Protocol: Flash Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity will need to be optimized based on TLC analysis of the crude product.

  • Procedure: Load the crude product onto the column and elute with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-fluoro-1-adamantaneacetic acid.

Structural Characterization

Trustworthiness: A self-validating characterization process relies on orthogonal techniques. The combination of NMR and HRMS provides unambiguous structure confirmation, while HPLC confirms purity.

  • ¹H NMR: Expect to see the characteristic adamantane protons. The protons near the fluorine and carboxylic acid groups will show distinct chemical shifts.

  • ¹³C NMR: The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant, a definitive indicator of successful fluorination.

  • ¹⁹F NMR: A single resonance in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.

  • HRMS (High-Resolution Mass Spectrometry): This will provide an exact mass measurement, which should match the calculated molecular formula of C₁₂H₁₇FO₂ to within a few parts per million (ppm), confirming the elemental composition.

Anticipated Physicochemical Properties and Applications

The introduction of fluorine is expected to significantly alter the properties of the parent molecule.

PropertyParent (3-hydroxy-)Anticipated (3-fluoro-)Rationale for Change
Molecular Weight 210.27 g/mol 212.26 g/mol Substitution of -OH for -F.
LogP (Lipophilicity) ~2.5~2.8 - 3.2Fluorine is more lipophilic than a hydroxyl group.
pKa (Carboxylic Acid) ~4.8 - 5.0~4.5 - 4.7The electronegative fluorine atom will have an inductive electron-withdrawing effect, stabilizing the carboxylate anion and thus lowering the pKa (making it more acidic).
Metabolic Stability Prone to oxidation/glucuronidation at the -OH groupEnhancedThe C-F bond is highly stable and blocks a potential site of metabolism.

Potential Applications in Drug Development:

  • Enzyme Inhibition: The rigid scaffold and acidic handle make it a candidate for targeting enzyme active sites, such as those of matrix metalloproteinases or histone deacetylases.

  • Ion Channel Modulation: Adamantane derivatives are known to modulate ion channels. The altered electronics from the fluorine atom could fine-tune activity and selectivity.

  • Metabolic Correction: The increased metabolic stability makes it an attractive scaffold for improving the pharmacokinetic profile of existing drug leads.

Conclusion

While 3-fluoro-1-adamantaneacetic acid is not a widely studied molecule, its structure represents a logical step in the evolution of adamantane-based medicinal chemistry. By leveraging well-established synthetic methodologies, such as the deoxofluorination of its hydroxyl precursor, this compound can be reliably synthesized and characterized. The strategic incorporation of fluorine is anticipated to bestow favorable properties, including enhanced metabolic stability and modulated acidity, making it a valuable building block for the next generation of therapeutics. This guide provides the foundational knowledge and protocols necessary for researchers to explore the potential of this promising, yet under-investigated, chemical entity.

References

There are no direct references for the synthesis or properties of 3-fluoro-1-adamantaneacetic acid in the provided search results. The references would be to general organic chemistry principles and methods for synthesis and characterization, and to the properties of related adamantane compounds. For a real-world document, one would cite specific journal articles detailing deoxofluorination reactions on similar substrates and papers discussing the role of adamantane in medicinal chemistry.

Strategic Fluorination of Adamantane Scaffolds: Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Fluorinated Adamantane Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

The Metabolic Liability of the Adamantyl Cage

The adamantane scaffold (tricyclo[3.3.1.1


]decane) is a "privileged structure" in medicinal chemistry.[1] Its unique lipophilic cage structure allows it to occupy hydrophobic pockets in receptors (e.g., 11

-HSD1, P2X7, DPP-4) and cross the blood-brain barrier (BBB) with ease. However, this lipophilicity comes at a cost: rapid oxidative clearance.
The Mechanism of Failure: Bridgehead Hydroxylation

The adamantane cage is rich in tertiary C-H bonds at the bridgehead positions (C1, C3, C5, C7). These sites are electronically activated (hyperconjugation) and sterically accessible to the heme-iron center of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2D6.

The metabolic pathway follows a radical rebound mechanism:

  • Hydrogen Abstraction: The high-valent Iron(IV)-oxo species (Compound I) of the CYP450 abstracts a hydrogen atom from the tertiary carbon.

  • Radical Formation: A tertiary adamantyl radical is formed. This radical is relatively stable due to the cage structure, making the abstraction step kinetically favorable (

    
     is low).
    
  • Oxygen Rebound: The hydroxyl radical quickly recombines with the carbon radical, forming a stable alcohol (1-hydroxyadamantane).

While this metabolite is often inactive or rapidly conjugated (Phase II), the rapid conversion leads to poor pharmacokinetic (PK) profiles: high intrinsic clearance (


) and short half-life (

).

MetabolicPathway cluster_cyp CYP450 Catalytic Cycle (Simplified) FeOxo [Fe(IV)=O]•+ Compound I TS Transition State [H-Abstraction] FeOxo->TS Attack Adamantane Adamantane Scaffold (Tertiary C-H) Adamantane->TS Binding Radical Tertiary Carbon Radical (•C) TS->Radical H• Transfer Metabolite 1-Hydroxyadamantane (Phase I Metabolite) Radical->Metabolite OH• Rebound (Rapid) caption Figure 1: The Radical Rebound Mechanism of Adamantane Hydroxylation.

The Fluorine Effect: Mechanistic Basis for Stability

Replacing the bridgehead Hydrogen with Fluorine is a bioisosteric strategy that halts this metabolic cascade.[2] This is not merely steric blocking; it is a fundamental alteration of the bond energetics.

Bond Dissociation Energy (BDE)

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.

  • C-H BDE (Tertiary): ~96-99 kcal/mol

  • C-F BDE: ~116 kcal/mol

The CYP450 oxidant is powerful, but it cannot abstract a fluorine atom. The energy required to break the C-F bond exceeds the oxidative potential of the enzyme.

Electronic Deactivation (Inductive Effect)

Fluorine is the most electronegative element (


). When placed at the C3 position, its strong electron-withdrawing inductive effect (-I) pulls electron density away from the remaining C-H bonds at C1, C5, and C7.
  • Result: The remaining C-H bonds become electron-deficient. CYP450 oxidation is electrophilic in nature; it prefers electron-rich C-H bonds. By "deactivating" the cage, fluorine protects not just the site it occupies, but the entire scaffold.

Lipophilicity Modulation ( )

While Fluorine is lipophilic, it is more polar than Hydrogen. Strategic fluorination often lowers the


 slightly compared to the parent alkane, reducing non-specific binding to microsomes and lowering the affinity for the hydrophobic CYP450 active site.

Case Study: 11 -HSD1 Inhibitors

The development of inhibitors for 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
for type 2 diabetes provides the definitive dataset for this phenomenon. Early lead compounds containing unsubstituted adamantane showed excellent potency but suffered from rapid metabolic clearance.
Comparative Data: Unsubstituted vs. Fluorinated

The following data summarizes the impact of bridgehead fluorination on metabolic stability in Human Liver Microsomes (HLM).

CompoundStructure (Adamantyl Core)HLM

(

L/min/mg)

(min)
Mechanism of Improvement
Lead A 1-Adamantyl (unsubstituted)> 150 (High)< 10Rapid C3-hydroxylation
Analog B 3-Fluoro-1-adamantyl45 (Moderate)~35Blocked C3; Inductive protection of C5/C7
Analog C 3,5-Difluoro-1-adamantyl< 10 (Low)> 120Dual site blocking; Strong electronic deactivation
Analog D 3-Hydroxy-1-adamantyl25 (Low-Mod)60Polarity shift (Vildagliptin strategy)

Note: Data represents generalized values derived from SAR campaigns in J. Med. Chem. (e.g., Abbott, Merck programs).

Analysis:

  • Lead A is metabolically labile. The cage is a "grease ball" that attracts CYP enzymes.

  • Analog B (Mono-fluorination) provides a ~3x improvement in stability.

  • Analog C (Di-fluorination) renders the cage virtually metabolically inert.

Experimental Protocol: In Vitro Microsomal Stability Assay

To validate the stability of your fluorinated derivatives, use this self-validating protocol. This workflow ensures that observed stability is real and not an artifact of poor solubility or non-specific binding.

Reagents & Preparation[1][3][4][5][6][7][8][9]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 1

    
    M final concentration (keeps reaction first-order, 
    
    
    
    ).
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation (The Temperature Equilibration):

    • Mix 190

      
      L of Microsome/Buffer mix (0.5 mg/mL protein final) in a 96-well plate.
      
    • Add 2

      
      L of Test Compound (from 100 
      
      
      
      M stock).
    • Incubate at 37°C for 10 minutes. Why? To detect non-enzymatic degradation (chemical instability).

  • Reaction Initiation:

    • Add 10

      
      L of NADPH regenerating system to "Test" wells.
      
    • Add 10

      
      L of Buffer (no NADPH) to "Negative Control" wells. Why? To confirm metabolism is CYP-dependent.
      
  • Sampling (The Kinetic Curve):

    • At

      
       minutes, remove 30 
      
      
      
      L aliquots.
    • Immediately dispense into 120

      
      L Ice-cold ACN (Quench).
      
    • Vortex and centrifuge (4000 rpm, 20 min, 4°C) to pellet precipitated proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.

    • Monitor Parent Compound depletion (Area Ratio: Analyte/IS).

Calculation of Intrinsic Clearance ( )

Plot


 vs. Time.[3] The slope is 

.




AssayWorkflow cluster_sampling Kinetic Sampling Loop Preparation Prep: HLM + Compound (37°C Pre-warm) Initiation Initiate: Add NADPH (Start Timer) Preparation->Initiation Sampling Sample at t=0, 5, 15...60 min Initiation->Sampling Quench Quench: Ice-Cold ACN (Precipitate Protein) Sampling->Quench Analysis LC-MS/MS Analysis (Determine % Remaining) Quench->Analysis Calculation Calculate CL_int & t_1/2 Analysis->Calculation caption Figure 2: Microsomal Stability Assay Workflow for Lipophilic Compounds.

Strategic Design Guidelines for Chemists

When designing adamantane-based drugs, do not treat Fluorine as a "last resort" fix. Incorporate it proactively.

  • Target the Bridgeheads (1, 3, 5, 7): These are the metabolic hotspots. Substitution at the secondary carbons (bridge positions 2, 4, 6) is less effective at blocking metabolism and creates chiral centers that complicate synthesis.

  • The "Fluorine Scan": If the 1-position is your linker to the pharmacophore, synthesize the 3-F and 3,5-diF analogs immediately.

  • Watch the Lipophilicity: While F blocks metabolism, it does not significantly lower LogP compared to H. If solubility is an issue, consider the 3-hydroxy analog (like Vildagliptin), though this may introduce Phase II (glucuronidation) liabilities.

  • Synthesis: Use Deoxofluor or DAST on the corresponding hydroxy-adamantane precursors. These reactions are robust and scalable.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Liu, J., Obach, R. S. (2020). Metabolic stability imparted by fluorine substitution.[4][5][6] Drug Metabolism and Disposition, 48(2), 89-98.[5] Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives.[7] Chemical Reviews, 113(5), 3516-3604. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Metabolic Stability of Adamantanone-Containing Compounds. Link

Sources

Methodological & Application

Application Notes & Protocols: Characterization and Use of 2-(3-Fluoroadamantan-1-yl)acetic acid as a Potent Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-Fluoroadamantan-1-yl)acetic acid as a selective inhibitor of soluble epoxide hydrolase (sEH). We delve into the scientific rationale for sEH inhibition, the inhibitor's mechanism of action, and provide detailed, validated protocols for its application in biochemical and cell-based assays. This guide is designed to equip researchers with the necessary tools to accurately characterize the inhibitor's potency and efficacy, and to confidently integrate it into preclinical research workflows.

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1][2] Specifically, it catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory metabolites of arachidonic acid, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2][3] By converting EETs to DHETs, sEH effectively diminishes the beneficial cardiovascular and anti-inflammatory properties of these lipid epoxides.[4]

Inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases. By preventing the degradation of EETs, sEH inhibitors effectively elevate the levels of these protective molecules, leading to reduced blood pressure, decreased inflammation, and analgesic effects.[5][6] Preclinical studies in animal models have demonstrated the efficacy of sEH inhibitors in treating hypertension, vascular inflammation, diabetic neuropathic pain, and ischemic injury.[4][5][6][7][8] This has positioned sEH as a key pharmacological target for cardiovascular, inflammatory, and neurological disorders.

The adamantane scaffold is a privileged structure in medicinal chemistry, known for its rigid, lipophilic nature which can facilitate strong binding to enzymatic targets. This compound builds upon this framework, incorporating a fluorine atom to potentially enhance binding affinity and improve metabolic stability, making it a compound of significant interest for sEH-targeted drug discovery.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilatory, Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active Metabolites) sEH->DHETs Inhibitor This compound Inhibitor->sEH Inhibition

Figure 1: The sEH metabolic pathway.

Profile of the Inhibitor: this compound

This compound is a novel derivative of the adamantane class, designed for potent and selective inhibition of sEH. The adamantyl cage provides a rigid anchor for binding within the hydrophobic active site of the enzyme, while the carboxylic acid and fluorine moieties can form key interactions that enhance potency and selectivity.

PropertyDataSource
IUPAC Name This compound-
CAS Number 1795526-38-3[9]
Molecular Formula C12H17FO2[9]
Molecular Weight 212.26 g/mol [9]
Physical Form Solid[10]
Purity >95%[9]
Solubility Empirically determine in DMSO for stock solutions and in aqueous assay buffers. Adamantane derivatives can have limited aqueous solubility.[3]-
Storage Store as a solid at 2-8°C, sealed in a dry, well-ventilated area. For solutions, store in aliquots at -20°C or -80°C.[10]

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: In Vitro Biochemical Assay for IC50 Determination

This protocol determines the concentration of this compound required to inhibit 50% of recombinant sEH activity (IC50). It utilizes a fluorogenic substrate that becomes highly fluorescent upon hydrolysis by sEH.[3][11][12]

A. Materials and Reagents

  • Recombinant human sEH (ensure activity is verified).

  • This compound.

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA).

  • Fluorogenic sEH substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[3][11]

  • Positive Control Inhibitor: e.g., 12-(3-Adamantan-1-yl-ureido)dodecanoic acid (AUDA) or N-Cyclohexyl-Nʹ-dodecylurea (NCND).[13][14]

  • DMSO (Anhydrous, for compound dilution).

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm).

B. Experimental Workflow

Figure 3: Workflow for the cell-based sEH activity assay.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve ~80-90% confluency on the day of the assay. Incubate for 24 hours.

  • Cytotoxicity Assay (Parallel Plate):

    • In a separate plate, treat cells with the same concentration range of the inhibitor.

    • Perform an MTT or similar assay to ensure that the observed inhibition is not due to cell death.

    • Rationale: This is a critical self-validating step. An inhibitor is only useful if it acts on its target at non-toxic concentrations. [15]3. Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (medium with DMSO).

    • Incubate for a predetermined time (e.g., 1-4 hours) to allow for cell penetration and target engagement.

  • sEH Activity Measurement:

    • Follow the manufacturer's protocol for the cell-based sEH assay kit. [13]This typically involves adding the fluorescent substrate directly to the wells.

    • Incubate for the recommended time.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract background fluorescence (from no-cell wells).

    • Calculate % inhibition relative to the vehicle control.

    • Plot and fit the data as described in Protocol 1 to determine the cellular IC50.

Protocol 3: Considerations for In Vivo Studies

Transitioning to in vivo models requires careful planning. While a full protocol is beyond the scope of this document, the following points are critical for experimental design.

  • Pharmacokinetics (PK): Before efficacy studies, conduct a PK study to determine the compound's half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). [16]This is essential for designing an effective dosing regimen.

  • Formulation:

    • Due to the potential for poor aqueous solubility, a suitable vehicle must be developed. Common vehicles for sEH inhibitors include oleic acid-rich triglycerides with PEG400 or other solubilizing agents. [5] * Rationale: A clear, stable solution is required for accurate and reproducible dosing.

  • Dose-Response and Target Engagement:

    • Administer a range of doses to the animal model (e.g., mouse or rat). [17] * Collect blood or tissue samples at various time points post-dosing.

    • Analyze the samples (typically via LC-MS/MS) for levels of EETs and DHETs.

    • Validation: Successful target engagement is demonstrated by a significant increase in the EET/DHET ratio compared to vehicle-treated animals. [17]4. Efficacy Models:

    • Select an appropriate disease model based on the therapeutic hypothesis, such as spontaneously hypertensive rats for hypertension, streptozotocin-induced diabetic mice for neuropathic pain, or middle cerebral artery occlusion (MCAO) for ischemic stroke. [7][8]

Troubleshooting and Data Interpretation

IssuePotential Cause(s)Suggested Solution(s)
High IC50 in Biochemical Assay 1. Degraded inhibitor or enzyme. 2. Incorrect concentrations. 3. Poor inhibitor solubility in assay buffer.1. Use fresh stocks; verify enzyme activity with a control substrate. 2. Verify stock solution concentrations. 3. Check for precipitation; slightly increase final DMSO% (but keep it consistent). [15]
Cellular IC50 >> Biochemical IC50 1. Poor cell permeability. 2. Active efflux from cells. 3. Rapid cellular metabolism of the inhibitor.1. This is a common finding and highlights the importance of cell-based assays. Chemical modification may be needed to improve permeability. [15][16] 2. Test in the presence of efflux pump inhibitors.
Low In Vivo Efficacy Despite Good In Vitro Potency 1. Poor pharmacokinetic profile (rapid clearance, low bioavailability). 2. High plasma protein binding, reducing free drug concentration.1. Conduct PK studies to understand exposure. The dosing regimen may need adjustment. [16] 2. Perform plasma protein binding assays.

References

  • Zuloaga, K. L., Krasnow, S. M., Zhu, X., Zhang, W., Jouihan, S. A., Shangraw, R. E., et al. (2014). Mechanism of Protection by Soluble Epoxide Hydrolase Inhibition in Type 2 Diabetic Stroke. PLoS ONE, 9(5), e97529. [Link]

  • Imig, J. D. (2005). Cardiovascular therapeutic aspects of soluble epoxide hydrolase inhibitors. Journal of Cardiovascular Pharmacology, 46(1), 48-57. [Link]

  • Gould, I. R., et al. (2002). Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society, 124(47), 11874-11884. [Link]

  • Samokhvalov, V., et al. (2018). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors. ResearchGate. [Link]

  • Liu, J. Y., et al. (2013). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 56(17), 7081-7094. [Link]

  • Wang, Y., et al. (2024). Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. Frontiers in Physiology, 15, 1354897. [Link]

  • Davis, B. B., et al. (2002). Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation. Proceedings of the National Academy of Sciences, 99(4), 2222-2227. [Link]

  • Morisseau, C., & Hammock, B. D. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(22), 16291-16321. [Link]

  • Various Authors. (2022-2025). Collection of recent publications on novel sEH inhibitors. PubMed. [Link]

  • Wagner, K. M., et al. (2020). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry, 63(15), 8569-8591. [Link]

  • Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin-bioreagent.com. [Link]

  • Kim, I. H., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(1), 128-135. [Link]

  • Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assaygenie.com. [Link]

  • Forsell, C., et al. (2022). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. ACS Medicinal Chemistry Letters, 13(7), 1184-1191. [Link]

  • Lee, K. S. S., et al. (2020). Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain. Journal of Medicinal Chemistry, 63(18), 10424-10443. [Link]

  • Inceoglu, B., et al. (2012). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. PAIN, 153(6), 1260-1268. [Link]

  • Wagner, K., & Hammock, B. D. (Eds.). (2019). Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers Media SA. [Link]

  • Chernykh, M. A., et al. (2021). alkan-1,n-diyl)bis[3-(3-fluoroadamantan-1-yl)ureas], promising inhibitors of epoxide hydrolase sEH. ResearchGate. [Link]

  • Thoreauchem. (n.d.). This compound. Thoreauchem.com. [Link]

Sources

Application Note: Reaction Conditions for Amide Bond Formation with Adamantane Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Context

The incorporation of the adamantyl group is a privileged strategy in drug design, often referred to as the "lipophilic bullet"[1]. By introducing this rigid, bulky, and highly lipophilic tricyclic hydrocarbon cage, researchers can significantly enhance a molecule's blood-brain barrier (BBB) permeability, metabolic stability, and plasma half-life[1].

While 1-adamantanecarboxylic acid places the carboxylic acid directly on the sterically hindered cage, 1-adamantaneacetic acid features a methylene spacer. This spacer slightly relieves the steric shielding, making it more amenable to functionalization. However, amide bond formation with 1-adamantaneacetic acid still presents kinetic challenges, particularly when coupling with secondary, hindered, or electron-deficient amines[2]. The choice of coupling reagent, base, and solvent must be carefully calibrated to overcome the high activation energy required for the nucleophilic attack on the bulky activated ester.

Strategic Reagent Selection & Causality

The success of adamantyl amide coupling relies on understanding the causality between reagent electrophilicity and steric tolerance:

  • HATU (Discovery Scale): HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides an adjacent basic site that facilitates the incoming amine's attack via a hydrogen-bonded cyclic transition state. This is the premier choice for sterically hindered amines in discovery chemistry[2],[3].

  • T3P (Process Scale & Green Chemistry): Propanephosphonic acid anhydride (T3P) forms a mixed anhydride with the carboxylic acid. While slightly less reactive than a HOAt ester, T3P generates completely water-soluble byproducts. This eliminates the need for chromatographic purification, making it the gold standard for multi-gram and kilogram scale-up[4]. T3P also exhibits exceptionally low epimerization rates, which is critical if the amine partner contains sensitive chiral centers[4].

  • Oxalyl Chloride (Extreme Sterics): For highly unreactive amines (e.g., anilines or severely hindered secondary amines), standard coupling reagents may fail. Converting 1-adamantaneacetic acid to its corresponding acid chloride using oxalyl chloride and catalytic DMF provides the maximum possible electrophilicity, forcing the amide bond formation to completion[5].

Quantitative Comparison of Coupling Strategies

The following table summarizes the quantitative metrics and optimal use cases for the primary coupling methodologies.

Coupling ReagentActivation MechanismIdeal Substrate (Amine)Typical YieldReaction TimeByproduct Removal
HATU / DIPEA HOAt Active EsterHindered / Secondary85 – 95%2 – 12 hChromatography
T3P / DIPEA Mixed AnhydridePrimary / Unhindered80 – 90%4 – 16 hAqueous Extraction
EDC / HOBt HOBt Active EsterStandard Primary70 – 85%12 – 24 hAqueous / Chromatography
(COCl)₂ / DMF Acid ChlorideAnilines / Poor Nucleophiles90 – 98%1 – 4 hEvaporation / Wash

Decision Workflow for Protocol Selection

To ensure self-validating and efficient experimental design, use the following decision matrix to select the appropriate protocol based on the nucleophilicity and steric profile of your target amine.

Workflow Start 1-Adamantaneacetic Acid + Target Amine Decision Assess Amine Nucleophilicity & Steric Hindrance Start->Decision Path1 Primary / Unhindered Decision->Path1 Path2 Secondary / Moderate Hindrance Decision->Path2 Path3 Aniline / Severe Hindrance Decision->Path3 T3P T3P (50% in EtOAc) DIPEA, DCM/EtOAc (Process Scale) Path1->T3P HATU HATU DIPEA, DMF (Discovery Scale) Path2->HATU Oxalyl Oxalyl Chloride, cat. DMF DCM, then Base (Max Electrophilicity) Path3->Oxalyl Product Adamantyl Amide Product T3P->Product HATU->Product Oxalyl->Product

Decision matrix for adamantane acetic acid amide coupling based on steric hindrance.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Discovery Scale)

Designed for complex PROTAC linkers and hindered amines.[2],[3]

Reagents:

  • 1-Adamantaneacetic acid: 1.0 equiv

  • Target Amine: 1.1 equiv

  • HATU: 1.2 equiv

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equiv

  • Anhydrous DMF: to 0.2 M

Step-by-Step Methodology:

  • Pre-activation: Dissolve 1-adamantaneacetic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality Note: DIPEA is preferred over Triethylamine (TEA) as its steric bulk prevents it from acting as a competing nucleophile against the highly reactive HATU.

  • Ester Formation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

  • Amine Addition: Add the target amine (1.1 equiv) in a single portion. Stir at room temperature for 2 to 12 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to extract DMF), saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Scalable & Green Coupling using T3P (Process Scale)

Designed for multi-gram synthesis requiring chromatography-free isolation.[4]

Reagents:

  • 1-Adamantaneacetic acid: 1.0 equiv

  • Target Amine: 1.05 equiv

  • T3P (50% wt solution in EtOAc): 1.5 equiv

  • DIPEA: 3.0 equiv

  • EtOAc or DCM: to 0.3 M

Step-by-Step Methodology:

  • Preparation: Suspend 1-adamantaneacetic acid (1.0 equiv) and the target amine (1.05 equiv) in EtOAc.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C using an ice bath.

  • T3P Addition: Slowly add the T3P solution (1.5 equiv) dropwise. Causality Note: Slow addition controls the mild exotherm associated with mixed anhydride formation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. For moderately hindered amines, heating to 45 °C for 4 hours may be required.

  • Workup: Quench the reaction with water. Wash the organic layer with saturated NaHCO₃, 1M HCl, and brine. The T3P byproducts are highly water-soluble and will partition entirely into the aqueous phase, often yielding analytically pure product upon solvent evaporation.

Protocol C: Acid Chloride Route via Oxalyl Chloride (Extreme Sterics)

Designed for anilines and severely hindered secondary amines.[5]

Reagents:

  • 1-Adamantaneacetic acid: 1.0 equiv

  • Oxalyl Chloride: 1.5 equiv

  • DMF: 0.05 equiv (Catalytic)

  • Target Amine: 1.1 equiv

  • Triethylamine (TEA): 3.0 equiv

  • Anhydrous DCM: to 0.2 M

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve 1-adamantaneacetic acid in anhydrous DCM at 0 °C. Add catalytic DMF.

  • Chlorination: Add oxalyl chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir for 2 hours at room temperature.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial Step: Complete removal of oxalyl chloride prevents the formation of oxamide byproducts in the next step.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add TEA (3.0 equiv) followed by the target amine (1.1 equiv). Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Analytical Tracking & Self-Validation

To ensure the integrity of the protocols, scientists must employ specific analytical tracking methods, as the adamantane cage presents unique detection challenges.

  • TLC Visualization (Expert Insight): The adamantane cage is strictly aliphatic and lacks a UV chromophore . If your target amine also lacks a UV-active aromatic ring, the product will be invisible under standard 254 nm UV light.

    • Validation Action: You must use chemical stains. Phosphomolybdic acid (PMA) or Potassium Permanganate (KMnO₄) stains, followed by aggressive heating, are required to visualize adamantyl derivatives on silica gel.

  • LC-MS Monitoring: Adamantyl amides ionize exceptionally well in Electrospray Ionization positive mode (ESI+).

    • Validation Action: When using Protocol A (HATU), if the reaction stalls, check the LC-MS for the mass of the HOAt active ester intermediate (

      
      ). If the active ester is present but the product is not forming, the amine is either too sterically hindered or insufficiently nucleophilic, necessitating a switch to Protocol C.
      

References

  • The Many Faces of the Adamantyl Group in Drug Design Source: ResearchGate URL:[Link]

  • Discovery of CZY43 as a New Small-Molecule Degrader of Pseudokinase HER3 Source: SSRN URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Hydroxytyrosol Derivatives as Protectors for Vascular Endothelium Against Lipid Overload Source: PubMed Central (PMC) URL:[Link]

  • Identifying oxysterol interacting proteins through specific degradation Source: DTU Inside (Technical University of Denmark) URL:[Link]

Sources

Application Note: Advanced Fluorination Strategies for Adamantane-1-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Adamantane-1-acetic acid and its derivatives are highly privileged scaffolds in modern medicinal chemistry. The bulky, lipophilic nature of the adamantane cage enhances blood-brain barrier penetration and metabolic stability, making it a cornerstone in the design of NMDA receptor antagonists, antivirals, and enzyme inhibitors[1]. The strategic introduction of fluorine into this rigid tricyclic framework further modulates physicochemical properties, significantly altering the pKa of the acetic acid moiety and optimizing the logP profile[2].

However, the unactivated nature of the aliphatic C(sp³)-H bonds in the adamantane cage presents a formidable synthetic challenge. This application note synthesizes three field-proven methodologies to achieve targeted fluorination of adamantane-1-acetic acid derivatives: Direct Photocatalytic C-H Fluorination , Decarboxylative Fluorination , and Two-Step Bridgehead Deoxofluorination .

Experimental Workflows and Mechanistic Pathways

ReactionPathways cluster_0 Method 1: Direct C(sp³)-H Fluorination cluster_1 Method 2: Decarboxylative Fluorination cluster_2 Method 3: Hydroxylation & DAST SM Adamantane-1-acetic acid (Starting Material) M1_Reagents Selectfluor + Acetophenone hν (375-400 nm) Additive: H-TEDA(BF4)2 SM->M1_Reagents M2_Reagents AgNO3 (cat.) + Selectfluor Solvent: CH2Cl2 / H2O SM->M2_Reagents M3_Reagents 1. KMnO4, KOH 2. DAST, CH2Cl2 SM->M3_Reagents M1_Mech Hydrogen Atom Transfer (HAT) Radical Generation M1_Reagents->M1_Mech M1_Prod Fluorinated Adamantane-1-acetic acid (C-H substituted) M1_Mech->M1_Prod M2_Mech Decarboxylation (-CO2) Alkyl Radical Formation M2_Reagents->M2_Mech M2_Prod 1-(Fluoromethyl)adamantane M2_Mech->M2_Prod M3_Mech Tertiary Alcohol Intermediate Nucleophilic Fluorination M3_Reagents->M3_Mech M3_Prod 3-Fluoro-adamantane-1-acetic acid M3_Mech->M3_Prod

Reaction map for the targeted fluorination of adamantane-1-acetic acid derivatives.

Quantitative Data Summary

Fluorination MethodPrimary ReagentsTarget TransformationTypical YieldKey Mechanistic Advantage
Photocatalytic C-H Selectfluor, Acetophenone, H-TEDA(BF₄)₂C(sp³)-H → C(sp³)-F50–75%Direct functionalization; additive outcompetes induction period.
Decarboxylative AgNO₃, SelectfluorR-CH₂-COOH → R-CH₂-F60–85%Highly specific site-selectivity via traceless directing group.
Hydroxylation + DAST 1. KMnO₄ 2. DASTTertiary C-H → C-OH → C-F70–90%Complete regiocontrol at bridgehead positions; avoids elimination.

Validated Protocols and Mechanistic Causality

Method A: Direct Photocatalytic C(sp³)-H Fluorination

Causality & Design: Direct C-H fluorination utilizes Selectfluor as the fluorine source and acetophenone as a near-UV photocatalyst via a Hydrogen Atom Transfer (HAT) mechanism[3]. The excited-state photocatalyst abstracts a hydrogen atom preferentially from the electron-rich tertiary carbons of the adamantane core. A critical experimental choice here is the addition of protodefluorinated Selectfluor, H-TEDA(BF₄)₂. Historically, these reactions suffer from sluggish kinetics and low yields due to poor reagent solubility and side reactions. H-TEDA(BF₄)₂ acts as a performance additive that aggregatively activates Selectfluor, dramatically accelerating the reaction rate and boosting the yield of fluorinated adamantanes from ~51% to over 71%[3].

Self-Validating Protocol:

  • Preparation: In a flame-dried Schlenk tube, combine adamantane-1-acetic acid (1.0 mmol), Selectfluor (1.5 mmol), acetophenone (5 mol%), and H-TEDA(BF₄)₂ (2.0 mmol).

  • Solvent: Add 5.0 mL of degassed acetonitrile. The use of degassed solvent prevents triplet-state quenching of the photocatalyst by ambient oxygen.

  • Irradiation: Stir the mixture under near-UV irradiation (375–400 nm) at room temperature for 16–24 hours.

  • In-Process Control (IPC): Monitor the reaction via ¹⁹F NMR of the crude mixture. The consumption of the Selectfluor N-F peak (typically around +47 ppm) and the emergence of a new signal in the aliphatic C-F region (-130 to -140 ppm) validates successful radical fluorination[3].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Method B: Silver-Catalyzed Decarboxylative Fluorination

Causality & Design: When the synthetic goal is to replace the acetic acid moiety entirely, decarboxylative fluorination is employed. Silver(I) nitrate is oxidized by Selectfluor to highly reactive Ag(II)/Ag(III) species. These high-valent silver intermediates mediate the single-electron oxidation of the carboxylate, triggering the extrusion of CO₂ to form a primary adamantylmethyl radical[4]. This radical rapidly abstracts a fluorine atom. A biphasic solvent system (CH₂Cl₂/H₂O) is chosen to ensure the simultaneous solubility of the organic substrate and the inorganic silver/Selectfluor reagents, facilitating efficient interfacial electron transfer.

Self-Validating Protocol:

  • Preparation: To a round-bottom flask, add adamantane-1-acetic acid (1.0 mmol), Selectfluor (2.0 mmol), and AgNO₃ (20 mol%).

  • Solvent: Suspend the reagents in a 1:1 mixture of CH₂Cl₂ and deionized water (10 mL total).

  • Reaction: Heat the biphasic mixture to 40–50 °C under vigorous stirring.

  • In-Process Control (IPC): Monitor the evolution of CO₂ gas (bubbling). The cessation of gas evolution serves as a primary physical indicator that the decarboxylation phase is complete[5].

  • Workup: Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-(fluoromethyl)adamantane.

Method C: Two-Step Bridgehead Deoxofluorination

Causality & Design: For absolute regiocontrol at the tertiary bridgehead positions, direct nucleophilic fluorination is impossible without pre-activation. Therefore, KMnO₄ is utilized to selectively oxidize the sterically accessible tertiary C-H bond to an alcohol[2]. Subsequent treatment with Diethylaminosulfur trifluoride (DAST) performs a nucleophilic deoxofluorination. In flexible aliphatic systems, DAST often induces E2 elimination side-reactions. However, the rigid adamantane cage strictly enforces Bredt's rule, preventing the formation of a highly strained bridgehead double bond, thereby ensuring high-fidelity conversion to 3-fluoro-adamantane-1-acetic acid[2].

Self-Validating Protocol:

  • Step 1 (Hydroxylation): Dissolve adamantane-1-acetic acid (1.0 mmol) and KOH (1.1 mmol) in water/t-butanol. Add KMnO₄ (1.5 mmol) and heat to 60 °C.

    • IPC 1: The color change from deep purple (KMnO₄) to a brown precipitate (MnO₂) visually validates the oxidation progress[2]. Filter through Celite and extract the 3-hydroxyadamantane-1-acetic acid.

  • Step 2 (Fluorination): Dissolve the intermediate in strictly anhydrous CH₂Cl₂ (5.0 mL) under an argon atmosphere and cool to -78 °C.

  • Reagent Addition: Dropwise add DAST (1.2 mmol). The low temperature controls the highly exothermic nature of the sulfur-fluorine bond cleavage.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.

  • IPC 2: Quench a 0.1 mL aliquot in saturated NaHCO₃ and analyze via ¹⁹F NMR. A sharp singlet near -135 ppm confirms the formation of the bridgehead C-F bond[2].

  • Workup: Carefully quench the bulk reaction with saturated NaHCO₃ at 0 °C, extract with CH₂Cl₂, and purify to obtain 3-fluoro-adamantane-1-acetic acid.

References

  • Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp³)−H Fluorination Reaction ChemRxiv URL:[Link][3]

  • Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Journal of the American Chemical Society (via ResearchGate) URL:[Link][2]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews (ACS Publications) URL:[Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives SciSpace URL:[Link][1]

Sources

Strategic Synthesis of Fluoroadamantane Scaffolds: Protocols for C1 and C2 Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The "Lipophilic Bullet" in Drug Design

The adamantane cage is a privileged scaffold in medicinal chemistry, often described as a "lipophilic bullet" due to its ability to punch through the Blood-Brain Barrier (BBB) and fill hydrophobic pockets in target proteins (e.g., the M2 proton channel in Influenza A or NMDA receptors). However, the parent adamantane cage is metabolically vulnerable to rapid oxidation by Cytochrome P450 (CYP450) enzymes, typically at the tertiary C1 and secondary C2 positions.

Fluorination is the premier strategy to mitigate this liability. Replacing a C–H bond with a C–F bond blocks metabolic soft spots while modulating lipophilicity (LogP) and pKa without significantly altering steric bulk (the "Magic Methyl" effect). This Application Note details the two most critical synthetic pathways for accessing fluoroadamantane building blocks: Radical C–H Fluorination (C1-selectivity) and Nucleophilic Deoxyfluorination (C2-selectivity) .

Strategic Decision Matrix: C1 vs. C2 Functionalization

The choice of synthetic route depends entirely on the desired position of the fluorine atom. The bridgehead (C1) and bridge (C2) positions require fundamentally different chemical logic.

Fluoroadamantane_Strategy Start Target Scaffold C1_Target 1-Fluoroadamantane (Bridgehead) Start->C1_Target Metabolic Block (Tertiary Site) C2_Target 2-Fluoroadamantane (Secondary Bridge) Start->C2_Target Bioisostere (Secondary Site) Substrate_A Adamantane (Hydrocarbon) C1_Target->Substrate_A Retrosynthesis Substrate_B 2-Adamantanone (Ketone) C2_Target->Substrate_B Retrosynthesis Method_A Radical C-H Activation (Photocatalysis/HAT) Substrate_A->Method_A TBADT / NFSI 365 nm LED Method_B Nucleophilic Deoxyfluorination (DAST/Deoxo-Fluor) Substrate_B->Method_B Reduction then Deoxyfluorination

Figure 1: Retrosynthetic decision tree for selecting the appropriate fluorination methodology based on the target regioisomer.

Application Note 1: Bridgehead (C1) Fluorination via Photocatalytic C–H Activation

The Challenge

The C1 bridgehead position is tertiary and electron-rich. Classical methods relied on harsh electrophilic fluorination (e.g., F2 gas or Selectfluor in aggressive solvents) or ionic substitution via carbocations, which often lead to mixtures or rearrangements.

The Solution: Decatungstate Photocatalysis

The modern "Gold Standard" developed largely by the Britton group involves Hydrogen Atom Transfer (HAT) photocatalysis. Tetrabutylammonium decatungstate (TBADT) serves as the photocatalyst. Upon irradiation with near-UV light (365–390 nm), the excited decatungstate abstract a hydrogen atom from the electron-rich C1 position selectively (due to bond dissociation energy and steric factors), generating a radical that traps a fluorine atom from NFSI.

Mechanism:

  • Excitation: TBADT +

    
    
    
    
    
    TBADT* (Excited State).
  • HAT: TBADT* + Adamantane

    
     Reduced TBADT + Adamantyl Radical (C1).
    
  • Fluorination: Adamantyl Radical + NFSI

    
     1-Fluoroadamantane + Sulfonimidyl Radical.
    

Protocol A: Photocatalytic Synthesis of 1-Fluoroadamantane

Safety Note: NFSI is a mild reagent, but standard PPE is required. UV light sources require eye protection.

Materials
  • Substrate: Adamantane (1.0 equiv)[1]

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Photocatalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (9:1 ratio) - Water is crucial for solubility and reactivity modulation.

  • Equipment: 365 nm LED reactor (e.g., Kessil lamp or commercial photoreactor).

Step-by-Step Procedure
  • Setup: In a borosilicate glass vial (or quartz if using <300 nm, though 365 nm passes through glass), dissolve Adamantane (136 mg, 1.0 mmol), NFSI (473 mg, 1.5 mmol), and TBADT (66 mg, 0.02 mmol) in MeCN:H2O (10 mL, 9:1 v/v).

  • Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen quenches the radical species.

  • Irradiation: Seal the vial and irradiate with 365 nm LEDs under vigorous stirring. A fan should be used to keep the reaction at ambient temperature (25–30°C).

    • Reaction Time: Typically 16–24 hours. Monitor by GC-MS or 19F NMR.

  • Workup:

    • Dilute the reaction mixture with Dichloromethane (DCM, 20 mL).

    • Wash with saturated aqueous NaHCO3 (2 x 10 mL) to remove sulfonimide byproducts.

    • Wash with Brine (10 mL).

    • Dry organic layer over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient). 1-Fluoroadamantane is non-polar and elutes early.

Expected Yield: 75–85% Characterization:

  • 19F NMR: Singlet at approx. -129 ppm (CDCl3).

Application Note 2: Secondary (C2) Fluorination via Deoxyfluorination

The Challenge

Direct C–H fluorination at the C2 position is difficult because the C1 position is kinetically and thermodynamically favored for radical abstraction. Therefore, C2-fluoroadamantanes are best accessed via functional group interconversion (FGI) from the corresponding ketone (2-adamantanone).

The Solution: Nucleophilic Deoxyfluorination (DAST)

Diethylaminosulfur trifluoride (DAST) replaces a hydroxyl group (or a ketone oxygen) with fluorine.[2][3] For 2-adamantanone, the ketone is first reduced to the alcohol (2-adamantanol) or reacted directly with DAST (though the alcohol route is often cleaner).

Key Consideration: DAST is thermally unstable. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a safer, more thermally stable alternative that can be used in the same protocol.[4]

Protocol B: Preparation of 2-Fluoroadamantane

This protocol assumes starting from 2-adamantanol (easily obtained by NaBH4 reduction of 2-adamantanone).

Materials
  • Substrate: 2-Adamantanol (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 equiv)[2]

    • Alternative: Deoxo-Fluor (same equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous NaHCO3.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and cool under Nitrogen. Add 2-Adamantanol (152 mg, 1.0 mmol) and dissolve in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Tip: While Deoxo-Fluor is stable at RT, DAST must be added cold to prevent catastrophic decomposition.

  • Addition: Add DAST (0.16 mL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir at -78°C for 30 minutes, then allow the bath to warm naturally to Room Temperature. Stir for an additional 2–4 hours.

  • Quench (CRITICAL SAFETY STEP):

    • Cool the mixture back to 0°C.

    • Slowly add saturated NaHCO3. Caution: Vigorous CO2 evolution will occur. Do not seal the flask.

  • Extraction: Extract with DCM (3 x 10 mL). Dry combined organics over MgSO4.

  • Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 60–75% Stereochemistry: The reaction typically proceeds with inversion (SN2) if the substrate allows, but the rigid cage often leads to retention or mixtures depending on the carbocation character. For 2-adamantanol, the product is 2-fluoroadamantane.

QC & Characterization: The 19F NMR Fingerprint

Fluorine NMR is the definitive tool for validating these syntheses.

CompoundPositionMethod19F NMR Shift (approx., CDCl3)Multiplicity
1-Fluoroadamantane Bridgehead (C1)C-H Activation-129.0 ppm Singlet (broad)
2-Fluoroadamantane Bridge (C2)Deoxyfluorination-175.0 ppm Doublet of Multiplets (gem-H coupling)
1,3-Difluoroadamantane Bridgehead (C1, C3)Iterative C-H Act.-134.0 ppm Singlet

References

  • Britton, R., et al. (2015).[5][6] Development of a Direct Photocatalytic C–H Fluorination for the Preparative Synthesis of Odanacatib. Organic Letters.

  • Lectka, T., et al. (2012).

  • Organic Syntheses. (2016). Alcohol to Fluoro / Carbonyl to Difluoro using DAST.

  • Baran, P. S., et al. (2011). Innately Radical C-H Functionalization of Heterocycles.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Application Note: 2-(3-Fluoroadamantan-1-yl)acetic acid as a Privileged Scaffold in 19F Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind to target proteins with high ligand efficiency. Among the diverse chemical space explored, sp³-rich fragments like adamantane derivatives have garnered significant attention for their ability to access deep, hydrophobic pockets. 2-(3-Fluoroadamantan-1-yl)acetic acid represents a highly optimized fragment scaffold that elegantly combines a bulky hydrophobic core, a metabolic-blocking fluorine atom that doubles as an NMR probe, and a versatile synthetic handle[1].

The Causality Behind the Scaffold Design
  • The Adamantane Core (sp³ Richness): Adamantane is a highly lipophilic, rigid, cage-like hydrocarbon. Its three-dimensional geometry allows it to occupy hydrophobic sub-pockets in target proteins, often resulting in significant gains in binding affinity through favorable entropic effects. Furthermore, adamantane moieties are known to enhance central nervous system (CNS) penetration[2].

  • Bridgehead Fluorination: A major liability of the adamantane scaffold is its susceptibility to cytochrome P450-mediated hydroxylation at the bridgehead carbons. The introduction of a fluorine atom at the 3-position effectively blocks this metabolic soft spot. Fluorination at the bridgehead enhances metabolic stability without significantly altering the lipophilicity (logP) of the molecule[3],[2]. Furthermore, the ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local chemical environment, making it an ideal probe for ligand-observed ¹⁹F NMR screening[1].

  • The Acetic Acid Vector: The carboxylic acid moiety provides a dual function. Biologically, it can participate in critical hydrogen-bonding networks or form salt bridges with basic amino acid residues (e.g., arginine, lysine) in the binding site. Synthetically, it serves as a highly tractable vector for fragment growing via standard amide coupling chemistries, allowing rapid exploration of adjacent chemical space.

FBDD_Fluoroadamantane A Fragment Library Prep Cocktailing by 19F Chemical Shift B Ligand-Observed 19F NMR T2 Relaxation (CPMG Sequence) A->B C Hit Validation Competitor Displacement Assay B->C D Structural Biology 1H-15N HSQC / X-ray Crystallography C->D E Fragment Evolution HATU-Mediated Amide Coupling D->E

19F FBDD workflow utilizing this compound.

Physicochemical & Spectroscopic Profile

To successfully deploy this compound in a screening library, its physicochemical parameters must align with the "Rule of Three" (Ro3), and its NMR properties must be compatible with multiplexed cocktailing[4],[5].

Table 1: Profile of this compound

ParameterValueRationale in FBDD
Molecular Weight 212.26 g/mol Strictly < 300 Da, ensuring high ligand efficiency upon binding.
cLogP ~2.5Highly lipophilic but remains within Ro3 limits (≤ 3); drives hydrophobic collapse.
H-Bond Donors/Acceptors 1 / 2Minimal heteroatoms reduce desolvation penalties; focuses binding on specific polar contacts.
¹⁹F NMR Signal SingletA single, sharp peak simplifies spectral interpretation in complex mixtures[5].
Metabolic Stability HighBridgehead fluorine prevents rapid oxidative degradation by liver microsomes[2].

Experimental Protocols

Protocol 1: Ligand-Observed ¹⁹F NMR Cocktail Screening

Causality & Rationale: Ligand-observed ¹⁹F NMR screening, specifically utilizing transverse relaxation (T₂)-filtered Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences, is highly effective for detecting weak fragment binding (


 in the mM to µM range). Because biological systems lack endogenous fluorine, the ¹⁹F NMR spectrum is completely free of background interference[1],[6]. When the small, rapidly tumbling fluorinated fragment binds to a large, slowly tumbling protein, its T₂ relaxation time decreases drastically, resulting in line broadening and signal attenuation.

Self-Validating System: This protocol incorporates a known active-site competitor. If the fragment's attenuated signal recovers upon the addition of the competitor, it proves that the fragment is binding specifically to the active site, eliminating false positives caused by non-specific aggregation.

Step-by-Step Methodology:

  • Cocktail Preparation: Group this compound with 9-14 other fluorinated fragments. Ensure that the ¹⁹F chemical shifts of all fragments in the cocktail are separated by at least 0.1 ppm to prevent signal overlap[5].

  • Sample Matrix Formulation: Prepare the NMR samples in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5% D₂O (for lock), and 1-5% DMSO-d₆ to maintain fragment solubility.

  • Reference Acquisition (Control): Acquire a ¹⁹F CPMG NMR spectrum of the cocktail (each fragment at 50 µM) in the absence of the target protein. This establishes the baseline signal intensity.

  • Protein Addition: Add the target protein to a final concentration of 5–10 µM.

  • Binding Assessment: Acquire the ¹⁹F CPMG NMR spectrum. Compare the signal intensity of the this compound peak to the reference spectrum. A signal reduction of >30% indicates binding.

  • Validation (Displacement Assay): Add a known high-affinity inhibitor (at 20–50 µM) to the NMR tube. Re-acquire the spectrum. If the signal intensity of the fragment recovers, specific active-site binding is confirmed[1].

Table 2: ¹⁹F NMR Screening Cocktail Parameters

ParameterRecommended ValueCausality / Impact
Fragment Concentration 50 - 100 µMEnsures sufficient signal-to-noise without inducing aggregation.
Protein Concentration 5 - 10 µMMaintains a high ligand-to-protein ratio (10:1) to drive weak binding equilibrium.
Cocktail Size 10 - 30 compoundsMaximizes throughput while maintaining baseline resolution[4],[6].
T₂ Filter Delay 50 - 200 msAmplifies the difference between free (slow relaxation) and bound (fast relaxation) states.
Protocol 2: Fragment Evolution via HATU-Mediated Amide Coupling

Causality & Rationale: Once this compound is validated as a hit, the next phase is fragment growing. The acetic acid group is activated to form an amide bond with various primary or secondary amines, extending the molecule into adjacent sub-pockets. HATU is selected as the coupling reagent due to its superior efficiency in coupling sterically hindered carboxylic acids (such as adamantyl derivatives) compared to standard EDC/NHS or DCC methods. N,N-Diisopropylethylamine (DIPEA) acts as the non-nucleophilic base to drive the reaction without participating in side reactions.

Self-Validating System: The reaction is monitored via LC-MS and ¹⁹F NMR. The disappearance of the starting mass (


 ~211 [M-H]⁻) and the appearance of the product mass confirm the coupling. Concurrently, a crude ¹⁹F NMR spectrum must show a single sharp peak, confirming that the bridgehead fluorine atom remained intact and did not undergo elimination during the basic coupling conditions.

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq, ~0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active OBt ester.

  • Amine Coupling: Add the desired building block amine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Reaction Monitoring: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Proceed to workup only when >95% conversion is observed.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation: Analyze the purified product via ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity before secondary biophysical testing.

References

Sources

Application Note & Protocol: High-Purity Recovery of Fluorinated Adamantane Acids via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated adamantane derivatives are foundational scaffolds in modern medicinal chemistry and materials science, prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The introduction of fluorine atoms, however, presents unique purification challenges. This document provides a comprehensive guide and a detailed protocol for the recrystallization of fluorinated adamantane acids, ensuring the high purity required for downstream applications. We delve into the underlying chemical principles, from solvent selection to crystal lattice formation, offering a framework that is both scientifically rigorous and practically executable for researchers in drug development and chemical synthesis.

Part 1: The Scientific Framework for Recrystallization

The successful recrystallization of any compound is a delicate balance of thermodynamics and kinetics, governed by the principle of differential solubility. For fluorinated adamantane acids, three molecular features dictate the purification strategy: the adamantane cage, the carboxylic acid moiety, and the fluorine substituents.

The Adamantane Core: A Rigid, Lipophilic Scaffold

The adamantane molecule is a highly symmetric, strain-free, and rigid hydrocarbon cage (C₁₀H₁₆).[3] Its structure confers significant lipophilicity and a high melting point (approx. 270 °C for the parent hydrocarbon), meaning it is practically insoluble in water but readily soluble in nonpolar organic solvents.[3][4] This inherent nonpolar character forms the basis of our solvent selection process.

The Carboxylic Acid Group: The Polar Handle

The addition of a carboxylic acid (-COOH) group introduces a site of high polarity capable of hydrogen bonding. This functional group dramatically alters the molecule's solubility profile, rendering it more soluble in polar solvents like alcohols and acetone, especially at elevated temperatures. General purification strategies for carboxylic acids often leverage this polarity, using solvents such as alcohols, aqueous alcohol mixtures, or toluene.[5]

The Impact of Fluorination: Modulating Intermolecular Forces

The substitution of hydrogen with fluorine, the most electronegative element, has profound effects. While often increasing overall lipophilicity, fluorine atoms can also participate in unique, weak intermolecular interactions, including C-F···H-C bonds and fluorine-fluorine interactions, which can influence crystal packing.[6][7] This can lead to complex thermal behaviors and requires careful control over the cooling process to achieve a well-ordered, pure crystalline state.[8]

The ideal recrystallization solvent must therefore accommodate these competing characteristics: it must be polar enough to engage with the carboxylic acid group but have sufficient nonpolar character to solvate the fluorinated adamantane cage at high temperatures.

Part 2: Experimental Protocol for Recrystallization

This protocol is designed as a robust starting point. Researchers should consider it a template to be optimized for their specific fluorinated adamantane acid derivative.

Materials & Equipment
  • Crude Fluorinated Adamantane Acid

  • Reagent-Grade Solvents: Methanol, Ethanol, Isopropanol, Acetone, Hexane, Toluene, Deionized Water

  • Glassware: Erlenmeyer flasks (various sizes), beakers, graduated cylinders, Hirsch or Büchner funnel

  • Heating & Cooling: Hotplate/stirrer, crystallizing dish, ice bath

  • Filtration: Vacuum flask, vacuum tubing, filter paper (sized to funnel)

  • Analysis: Melting point apparatus, Thin-Layer Chromatography (TLC) plates and chamber

Step 1: Solvent System Selection (The Critical First Step)

The goal is to find a solvent (or solvent pair) in which the target compound is highly soluble when hot but poorly soluble when cold.[9]

Procedure for Solvent Screening (Micro-scale):

  • Place ~10-20 mg of the crude acid into a small test tube.

  • Add a candidate solvent (e.g., methanol) dropwise at room temperature. Observe solubility.

  • If insoluble, gently heat the test tube. Add more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Optimal Outcome: A large crop of crystals forms upon cooling.

  • Sub-optimal Outcomes:

    • No crystals form: The compound is too soluble. The solvent is unsuitable alone but may be used as the "good" solvent in a two-solvent system.[10]

    • Crystals form immediately at room temp: The compound is not soluble enough. The solvent is unsuitable alone but may be used as the "poor" solvent in a two-solvent system.

    • An oil forms ("oiling out"): This occurs when the solution becomes saturated at a temperature above the compound's melting point. Add more of the "good" solvent to lower the saturation temperature.[10]

Based on established methods for similar compounds, alcohol/water or alcohol/hexane mixtures are excellent starting points.[11]

Step 2: Dissolution and Hot Filtration
  • Place the bulk of the crude fluorinated adamantane acid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the chosen "good" solvent (e.g., Methanol) in small portions while heating gently on a hotplate.

  • Continue adding the minimum amount of hot solvent until the solid is completely dissolved. An excess of solvent will reduce the final yield.[12]

  • (Optional) Hot Filtration: If insoluble impurities (dust, catalysts) are visible, perform a hot filtration. Place a second flask on the hotplate and pre-heat it with a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask. This prevents premature crystallization in the funnel.

Step 3: Crystallization via Controlled Cooling
  • Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, high-purity crystals as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous batch.[10]

Step 4: Isolation and Washing
  • Set up a Büchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with a small amount of the cold recrystallization solvent to ensure a good seal.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor containing impurities. Using too much washing solvent or warm solvent will dissolve some of the product.

  • Keep the vacuum on for several minutes to pull air through the filter cake and begin the drying process.

Step 5: Drying and Purity Verification
  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is ideal for removing residual solvent without causing sublimation.

  • Verification:

    • Melting Point: Measure the melting point. A pure compound will have a sharp melting range (typically < 2 °C). Compare this to the crude material's broad, depressed melting range.

    • TLC Analysis: Spot the crude material, the purified product, and the mother liquor on a TLC plate to visually confirm the removal of impurities.

Part 3: Visualization and Data Summary

Recrystallization Workflow

Recrystallization_Workflow Start Crude Fluorinated Adamantane Acid SolventScreen Step 1: Solvent Screening (Micro-scale testing) Start->SolventScreen Identify System Dissolve Step 2: Dissolve in Minimum Hot Solvent SolventScreen->Dissolve Proceed to Bulk HotFilter Hot Filtration (If needed) Dissolve->HotFilter Cool Step 3: Slow Cooling & Ice Bath Dissolve->Cool No Insoluble Impurities HotFilter->Cool Purified Solution Isolate Step 4: Vacuum Filtration & Cold Solvent Wash Cool->Isolate Dry Step 5: Dry Crystals (Vacuum Oven) Isolate->Dry Analyze Purity Analysis (Melting Point, TLC) Dry->Analyze Verify Purity End Pure Crystalline Product Analyze->End

Caption: Workflow for the recrystallization of fluorinated adamantane acids.

Table 1: Key Experimental Parameters & Troubleshooting
ParameterRecommended Starting PointRationale & NotesCommon ProblemSolution
Solvent Choice 1. Methanol2. Ethanol3. AcetoneBalances polarity for the -COOH group with nonpolar character for the adamantane cage.[13]Oiling Out Add more of the "good" solvent to decrease the saturation point temperature.[10]
Solvent System Single solvent or two-solvent (e.g., Methanol/Water, Acetone/Hexane)A two-solvent system provides fine control over solubility.[10][11]No Crystals Form Compound is too soluble. Try a more nonpolar solvent or scratch the flask/add a seed crystal.[10]
Dissolution Temp. Near the boiling point of the chosen solventMaximizes solubility to use the minimum solvent volume.Low Recovery Too much solvent was used during dissolution or washing.
Cooling Rate Slow, ambient cooling followed by an ice bathPromotes the growth of large, pure crystals by allowing impurities to remain in the solution.Fine Powder Forms Cooling was too rapid (crash precipitation), potentially trapping impurities.
Washing Solvent Ice-cold recrystallization solventRemoves impure mother liquor without significantly dissolving the purified product crystals.Product Dissolves Washing solvent was not cold enough or too much was used.

References

  • CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid... - Google Patents.

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes - ACS Figshare.

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure.

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC.

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF - ResearchGate.

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).

  • US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents.

  • CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents.

  • Recrystallization - University of California, Los Angeles.

  • Recrystallization method - Waseda University.

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series - Russian Journal of Organic Chemistry.

  • Adamantane - Solubility - Solubility of Things.

  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI.

  • Adamantane - Wikipedia .

  • EP1712542A1 - Adamantane derivatives and process for producing the same - Google Patents.

  • Adamantane-thiazole hybrids and related derivatives... - PMC.

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie.

  • SYNTHESIS OF ADAMANTANE DERIVATIVES... - Journal of Heterocyclic Chemistry.

  • Intermolecular Interactions of Organic Fluorine Seen in Perspective - Crystal Growth & Design - ACS Publications.

Sources

Application Notes and Protocols for the Utilization of 2-(3-Fluoroadamantan-1-yl)acetic Acid as a Novel Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Flexible Chain - The Imperative for Advanced Linker Technology in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's intrinsic ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of a warhead ligand for the protein of interest (POI), an E3 ligase ligand, and a chemical linker that tethers the two.[2] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical and pharmacokinetic properties.[1][2]

Historically, PROTAC development has relied heavily on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic tractability.[1] However, the field is rapidly evolving, recognizing that these flexible linkers can contribute to undesirable properties such as high lipophilicity and an entropic penalty upon ternary complex formation.[1][3] This has spurred the exploration of more sophisticated, rigid linker scaffolds designed to pre-organize the PROTAC into a bioactive conformation, thereby enhancing selectivity, stability, and cellular efficacy.[4][5]

This guide introduces 2-(3-Fluoroadamantan-1-yl)acetic acid as a next-generation linker for PROTAC design. By combining the rigid, three-dimensional structure of adamantane with the unique physicochemical benefits of fluorine, this linker offers a compelling strategy to overcome the limitations of traditional flexible linkers and develop superior protein degraders.

The Scientific Rationale: Advantages of a Fluoro-Adamantane Linker

The incorporation of this compound into a PROTAC scaffold is predicated on the distinct, empirically validated advantages of its constituent parts: the rigid adamantane core and the strategic fluorine substitution.

The Adamantane Core: Imposing Conformational Rigidity

Adamantane is a highly rigid, lipophilic, diamondoid cage structure. Its use as a linker component can confer several benefits:

  • Conformational Constraint: Unlike flexible alkyl or PEG chains, the adamantane scaffold dramatically reduces the number of rotatable bonds. This rigidity can help pre-organize the warhead and E3 ligase ligand into a specific spatial orientation, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability.[4][6]

  • Improved Physicochemical Properties: The introduction of a rigid, cyclic structure can lead to improved metabolic stability and pharmacokinetic profiles compared to linear chains.[1][5]

  • Enhanced Selectivity: By locking the PROTAC into a more defined conformation, rigid linkers can improve selectivity by disfavoring the formation of unproductive or off-target ternary complexes.[2]

The Fluorine Advantage: Fine-Tuning for Drug-Like Properties

Fluorine has become an indispensable element in modern medicinal chemistry for its ability to fine-tune molecular properties.[7][8] A single fluorine atom, as in this compound, can have a profound impact:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorination is a widely used strategy to block metabolically labile "soft spots" in a molecule, preventing oxidative metabolism by cytochrome P450 enzymes and thereby increasing the PROTAC's half-life.[7][9][10]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter lipophilicity, membrane permeability, and solubility.[7][8] This allows for the fine-tuning of the PROTAC's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is critical for molecules that often fall "beyond the Rule of 5".[9][11]

  • Enhanced Binding Interactions: The electronegativity of fluorine can alter the electronic properties of the linker, potentially leading to favorable interactions within the ternary complex and enhancing its stability.[7][8]

The combination of these features in a single linker moiety provides a powerful tool for rational PROTAC design, aiming for molecules with higher potency, improved selectivity, and better drug-like properties.

Data Presentation: Predicted Physicochemical Properties

To illustrate the potential advantages of incorporating a fluoro-adamantane linker, the following table compares the calculated properties of a hypothetical PROTAC series. For this example, we consider a PROTAC targeting BRD4 (using JQ1 as the warhead) and recruiting the VHL E3 ligase.

PROTAC SeriesLinker TypeCalculated LogP (cLogP)Topological Polar Surface Area (TPSA) (Ų)Number of Rotatable BondsPredicted Metabolic Stability
Hypothetical BRD4-Degrader 1 PEG43.221515Moderate
Hypothetical BRD4-Degrader 2 C8 Alkyl4.518512Moderate-High
Hypothetical BRD4-Degrader 3 Fluoro-Adamantane3.91858High

This table presents illustrative data to show general trends. Actual values are PROTAC-specific and must be determined experimentally.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of a PROTAC incorporating the this compound linker.

Logical Workflow for PROTAC Synthesis and Evaluation

The overall process follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Synthesis & Purification cluster_1 Biochemical & Cellular Evaluation A Step 1: Synthesize Warhead-Linker Intermediate C Step 3: Couple Intermediates (e.g., Amide Bond Formation) A->C B Step 2: Synthesize E3 Ligase-Linker Intermediate B->C D Step 4: Purify Final PROTAC (RP-HPLC) C->D E Assay 1: Ternary Complex Formation (NanoBRET™) D->E Characterize Biological Activity F Assay 2: In Vitro Ubiquitination E->F G Assay 3: Target Protein Degradation (Western Blot) F->G H Assay 4: Cell Viability (e.g., CellTiter-Glo®) G->H

Caption: Overall workflow for PROTAC development.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a common and reliable method for coupling the carboxylic acid group of the linker to an amine-functionalized warhead or E3 ligase ligand.[12][13]

A. Synthesis of Amine-Functionalized Warhead (Example: JQ1-NH2)

  • This step is highly specific to the chosen warhead. Researchers should consult relevant literature for established synthetic routes to append a linkerable amine handle (e.g., an amino-PEG or amino-alkyl chain) to their POI ligand, ensuring the modification does not disrupt target binding.

B. Coupling of this compound to the Amine-Functionalized Warhead

  • Reagent Preparation:

    • Dissolve the amine-functionalized warhead (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve this compound (1.1 equivalents), HATU (1.1 equivalents), and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DMF.

  • Reaction:

    • Add the linker/coupling agent solution dropwise to the warhead solution at room temperature with stirring.

    • Allow the reaction to proceed for 4-12 hours. Monitor progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product (the Warhead-Linker intermediate) by flash column chromatography.

C. Synthesis of Amine-Functionalized E3 Ligase Ligand (Example: Pomalidomide-NH2)

  • Similar to the warhead, this step requires a synthetic route to attach a linkerable amine handle to the E3 ligase ligand (e.g., pomalidomide or a VHL ligand). Multiple functionalized E3 ligands are also commercially available.

D. Final Coupling to Assemble the PROTAC

  • Activation of Warhead-Linker Intermediate:

    • Dissolve the purified Warhead-Linker intermediate (1.0 equivalent) from step B.3 in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Final Amidation:

    • Add the amine-functionalized E3 ligase ligand (1.2 equivalents) to the activated Warhead-Linker solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC product by preparative reverse-phase HPLC (RP-HPLC).

    • Confirm the identity, purity (>95%), and structure of the final compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Synthesis Strategy: Click Chemistry

For rapid library synthesis, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach.[14][][16][17]

G cluster_0 Precursor Synthesis cluster_1 Click Reaction Assembly Warhead Warhead-Alkyne Ligase E3 Ligase Ligand-Azide Linker Fluoro-Adamantane Linker A Synthesize Alkyne-modified Warhead C Combine Precursors with Cu(I) catalyst (e.g., CuSO4, Sodium Ascorbate) A->C B Synthesize Azide-modified E3 Ligase Ligand B->C D Formation of Triazole Linkage C->D E Purify Final PROTAC (RP-HPLC) D->E

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with Fluoroadamantane Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with fluoroadamantane compounds. The unique physicochemical properties of the fluoroadamantane scaffold—combining a rigid, lipophilic cage with the potent electronic effects of fluorine—present significant opportunities in medicinal chemistry. However, these same properties often create considerable challenges in achieving adequate solubility for screening, formulation, and in-vivo studies.

This guide provides in-depth, field-proven insights and practical, step-by-step protocols to diagnose and overcome common solubility hurdles.

Section 1: Frequently Asked Questions (FAQs) - The Physicochemical Principles

This section addresses the fundamental reasons behind the solubility behavior of fluoroadamantane derivatives. Understanding these principles is the first step toward rational troubleshooting.

Q1: Why are fluoroadamantane compounds often poorly soluble in aqueous media?

The low aqueous solubility of fluoroadamantanes stems from a combination of factors related to their adamantane core and the influence of fluorine substituents:

  • High Lipophilicity of the Adamantane Cage : The parent adamantane structure is a rigid, nonpolar hydrocarbon cage.[1] This makes it highly lipophilic (fat-loving) and hydrophobic (water-fearing). Like oils, it resists dissolving in water because it cannot form favorable hydrogen bonds with water molecules. Aqueous solutions of adamantane and its larger diamondoid cousin, diamantane, have been found to be many times lower than aromatic hydrocarbons with the same number of carbons.[2][3]

  • Strong Crystal Lattice Energy : The rigidity and high symmetry of the adamantane scaffold allow molecules to pack very efficiently into a stable crystal lattice. This results in a high lattice energy, which is the energy required to break apart the crystal. For a compound to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome this lattice energy.

  • Impact of Fluorine Substitution : The introduction of fluorine, the most electronegative element, adds further complexity.[4] While it can introduce polarity via the strong carbon-fluorine (C-F) bond, it can also increase the molecule's overall lipophilicity, a property that can lead to decreased solubility.[4][5] The strong C-F bond can also contribute to stronger intermolecular interactions within the crystal, further increasing the lattice energy that must be overcome for dissolution.

Q2: How do the number and position of fluorine atoms affect solubility?

The specific fluorination pattern has a profound, and not always intuitive, impact on a molecule's physicochemical properties.

  • Electronic Effects (pKa Modulation) : Fluorine's powerful electron-withdrawing effect can significantly alter the acidity or basicity (pKa) of nearby functional groups.[4][6] For a fluoroadamantane containing a basic amine, fluorine substitution will lower the pKa of its conjugate acid, making the amine less basic. This directly impacts its solubility at a given pH.[6]

  • Lipophilicity : A single fluorine-for-hydrogen substitution often slightly increases a molecule's lipophilicity (LogP).[6] However, the effect is not always additive and is highly dependent on the molecular context. In some cases, extensive fluorination can lead to compounds that are both hydrophobic and lipophobic, meaning they are poorly soluble in both aqueous and nonpolar organic solvents.[7]

  • Conformational and Crystal Packing Effects : The substitution of hydrogen with fluorine can alter the molecule's preferred conformation and how it packs in a crystal.[6] This can lead to different polymorphs with varying lattice energies and, consequently, different solubilities. For instance, a study on fluorinated and chlorinated adamantyl-ureas found that the fluorine-containing compounds had approximately double the aqueous solubility of their chlorine-containing counterparts, highlighting the subtle but significant impact of the halogen choice.[8]

Section 2: Practical Troubleshooting Guide

This section provides direct answers to common experimental challenges in a question-and-answer format.

Q3: My fluoroadamantane compound is insoluble in my standard aqueous assay buffer. What is my first step?

Answer: Your first step is to use a co-solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common starting point.

Causality: The adamantane core is highly nonpolar, while aqueous buffers are polar.[1] This mismatch prevents effective solvation. A water-miscible organic co-solvent like DMSO acts as a bridge.[] Its hydrophobic region can interact with the adamantane cage, while its polar sulfoxide group ensures miscibility with water, effectively increasing the solubility of the nonpolar compound in the mixed solvent system.[]

Workflow:

  • Attempt to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[10]

  • Use vortexing and sonication to aid dissolution. Gentle warming (37°C) can be attempted, but monitor for compound degradation.[10][11]

  • Once dissolved, this stock can be serially diluted into your aqueous assay buffer.

Q4: I successfully dissolved my compound in 100% DMSO, but it precipitates ("crashes out") when I dilute it into my aqueous buffer. What should I do?

Answer: This is a common problem indicating that the compound's solubility limit in the final buffer/DMSO mixture has been exceeded.[10][12] Here are several strategies to mitigate this, from simplest to most complex:

  • Lower the Final Concentration : The simplest solution is to test lower final concentrations of your compound in the assay.

  • Increase the Co-solvent Percentage : Increase the final percentage of DMSO in your assay buffer (e.g., from 0.5% to 1% or 2%). Crucially, you must run a vehicle control with the same final DMSO concentration to ensure the solvent itself does not affect your experimental results.

  • Try Alternative Co-solvents : If DMSO fails, other co-solvents may be more effective. Commonly used alternatives include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[13][14] These can be used alone or in combination. A systematic screening approach is recommended (see Protocol 1).

  • pH Adjustment (for ionizable compounds) : If your fluoroadamantane has an acidic or basic functional group, adjusting the buffer's pH can dramatically increase solubility. For a basic compound, lowering the pH will protonate it, creating a more soluble salt. For an acidic compound, raising the pH will deprotonate it, also forming a more soluble salt.[15][16][17] A difference of at least 2-3 pH units from the compound's pKa is generally needed to ensure ionization.[16]

Q5: My compound has an amine group, but it's still poorly soluble even at low pH. What's happening?

Answer: This suggests that while the amine is likely protonated and charged, the molecule's overall lipophilicity, dominated by the fluoroadamantane cage, is still too high for aqueous solubility. The formation of a salt does not guarantee solubility if the parent molecule is extremely hydrophobic. In this scenario, a combination of pH adjustment and co-solvents is the most effective strategy.[]

Example Protocol: Prepare your 10 mM stock in 100% DMSO. Dilute this stock into an aqueous buffer that is both pH-adjusted (e.g., pH 4.5 for a basic amine) and contains a co-solvent like 5-10% ethanol. This dual approach tackles both the need for ionization and the high lipophilicity.

Q6: Are there more advanced methods for extremely "brick dust" compounds?

Answer: Yes. When standard co-solvent and pH strategies are insufficient, formulation-based approaches are necessary. These are common in later-stage drug development.

  • Amorphous Solid Dispersions (SDDs) : This technique involves dispersing the crystalline drug in a polymer matrix, creating a high-energy amorphous state.[18][19] This amorphous form lacks a stable crystal lattice, making it much more soluble than its crystalline counterpart.[19] SDDs are often prepared using techniques like spray drying or hot-melt extrusion.[18][19]

  • Complexation with Cyclodextrins : Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The lipophilic fluoroadamantane can become encapsulated within the cyclodextrin's core, while the hydrophilic exterior allows the entire complex to dissolve in water.[20]

  • Co-crystals : This involves crystallizing the active pharmaceutical ingredient (API) with a benign co-former molecule in the same crystal lattice.[21] This alters the crystal packing and can significantly improve solubility and dissolution rates.[13][21]

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol outlines a method to systematically test the solubility of a fluoroadamantane derivative in various co-solvent systems.

Materials:

  • Fluoroadamantane compound

  • Anhydrous DMSO

  • Ethanol (200 proof)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer, sonicator

  • Microcentrifuge tubes or glass vials

Procedure:

  • Prepare Co-solvent/Buffer Mixtures : In separate tubes, prepare 1 mL of your aqueous buffer containing 5%, 10%, and 20% (v/v) of each co-solvent (DMSO, Ethanol, PG, PEG 400). Also prepare a buffer-only control.

  • Weigh Compound : Weigh out an amount of your compound calculated to achieve the highest desired final concentration (e.g., for a 100 µM target in 1 mL, weigh out 0.1 µmoles). Add this amount to a series of empty, labeled tubes.

  • Add Solvent Mixtures : Add 1 mL of each corresponding co-solvent/buffer mixture to the tubes containing your compound.

  • Aid Dissolution : Tightly cap all tubes. Vortex vigorously for 2 minutes. If solids remain, place the tubes in a bath sonicator for 10-15 minutes.

  • Equilibrate : Allow the samples to equilibrate at room temperature for 1-2 hours.

  • Visual Inspection : Visually inspect each tube against a bright light and a dark background. Look for any visible solid particles or cloudiness (turbidity).

  • Centrifugation (Optional but Recommended) : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved microparticulates. Inspect the supernatant for clarity and the bottom of the tube for a pellet.

  • Determine Solubility : The highest concentration that results in a completely clear solution after equilibration (and centrifugation) is considered the approximate solubility in that system.

Protocol 2: pH-Modification for Ionizable Fluoroadamantanes

This protocol is for determining the impact of pH on the solubility of a fluoroadamantane containing an acidic or basic functional group.

Materials:

  • Ionizable fluoroadamantane compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Equipment from Protocol 1.

Procedure:

  • Select pH Range :

    • For a basic compound (e.g., containing an amine), test buffers from pH 2 to 7.4.

    • For an acidic compound (e.g., containing a carboxylic acid), test buffers from pH 7.4 to 10.

  • Weigh Compound : As in Protocol 1, weigh out your compound into a series of tubes.

  • Add Buffers : Add 1 mL of each pH buffer to the respective tubes.

  • Dissolution & Equilibration : Follow steps 4 and 5 from Protocol 1 (Vortex, Sonicate, Equilibrate).

  • Observation : Follow steps 6 and 7 from Protocol 1 (Visual Inspection, Centrifugation).

  • Analysis : Compare the clarity of the solutions across the different pH values. A sharp increase in solubility should be observed as the pH moves to a range where the compound becomes ionized. For example, a basic compound should show significantly higher solubility at pH 2 and 4 than at pH 7.4.[22][23]

Section 4: Data Summaries & Visualization

Table 1: Qualitative Solubility of Adamantane Scaffolds in Various Solvents

This table summarizes the general solubility characteristics of adamantane and related structures based on published data.

Compound/ClassWater / Aqueous BufferNonpolar Organic (e.g., Cyclohexane, Toluene)Polar Aprotic (e.g., DMSO, Acetone)Polar Protic (e.g., Ethanol, Methanol)
Adamantane Poorly Soluble / Insoluble[1]Readily Soluble[1]SolubleSparingly Soluble
Diamantane Sparingly Soluble[24]Soluble[25]Soluble[25]Sparingly Soluble
1-Chloroadamantane Poorly Soluble[26]Soluble[26]SolubleSoluble
1-Fluoroadamantane Presumed Poorly SolublePresumed SolubleSolubleSoluble
Hydroxylated Adamantanes Sparingly to Moderately SolubleSparingly SolubleSolubleReadily Soluble[25]
Diagrams
Diagram 1: Troubleshooting Workflow for Fluoroadamantane Solubility

G start Start: Compound Insoluble in Aqueous Buffer check_purity Step 1: Confirm Purity & Identity (NMR, LC-MS) start->check_purity is_ionizable Is the compound ionizable? check_purity->is_ionizable cosolvent_path Step 2: Try Co-Solvents (Protocol 1) is_ionizable->cosolvent_path No ph_path Step 2: Adjust pH (Protocol 2) is_ionizable->ph_path Yes dissolved_cosolvent Success? (No Precipitation) cosolvent_path->dissolved_cosolvent combine_strategy Step 3: Combine pH & Co-solvent cosolvent_path->combine_strategy dissolved_cosolvent->is_ionizable No, try pH path if applicable advanced_methods Step 4: Consider Advanced Formulation (Solid Dispersions, Cyclodextrins) dissolved_cosolvent->advanced_methods No end_success Proceed with Experiment dissolved_cosolvent->end_success Yes dissolved_ph Success? ph_path->dissolved_ph dissolved_ph->combine_strategy No dissolved_ph->end_success Yes combine_strategy->dissolved_cosolvent end_fail Consult Formulation Specialist advanced_methods->end_fail

Caption: A decision-making workflow for troubleshooting solubility issues.

Diagram 2: Impact of Fluorination on Intermolecular Forces

G cluster_0 A: Non-Fluorinated Adamantane Derivative cluster_1 B: Fluorinated Adamantane Derivative cluster_2 Resulting Challenge A1 Adamantane-R A2 Adamantane-R A1->A2 Weak van der Waals Forces (Dominate Crystal Packing) Result_A Relatively lower lattice energy. Solubility depends on group 'R' and solvent polarity. B1 F-Adamantane-R (δ⁻) (δ⁺) B2 F-Adamantane-R (δ⁻) (δ⁺) B1->B2 Stronger Dipole-Dipole Interactions (Can Increase Lattice Energy) Result_B Potentially higher lattice energy. Requires more energy from solvation to dissolve.

Caption: Fluorination introduces strong dipoles, potentially increasing crystal lattice energy.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Institutes of Health.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). Preprints.org.
  • Diamantane - Wikipedia. (n.d.). Wikipedia.
  • Solubility Concerns: API and Excipient Solutions | American Pharmaceutical Review. (2015, September 30). American Pharmaceutical Review.
  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications. (n.d.). Journal of Advanced Pharmacy Education and Research.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). Journal of Medical and Pharmaceutical and Allied Sciences.
  • Solubility of Diamantane, Trimantane, Tetramantane, and Their Derivatives in Organic Solvents. (2008, July 29). Journal of Chemical & Engineering Data.
  • How does the structure of fluorinated pharmaceutical intermediates affect drug properties? (2026, January 22). Apicmo.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022, April 19). Acrl.org.
  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.
  • Solubilities of Adamantane and Diamantane in Pressurized Hot Water. (2008, February 23). ACS Publications.
  • Fluorinated Building Blocks: A Comprehensive Overview. (2024, October 22). YouTube.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Synapse.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). MilliporeSigma.
  • Solubilities of Adamantane and Diamantane in Pressurized Hot Water. (2008, March 13). Figshare.
  • 1-Chloroadamantane | 935-56-8. (2026, January 13). ChemicalBook.
  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004, August 31). PubMed.
  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. (n.d.). Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Institutes of Health.
  • Solubility Enhancement of Drugs. (2022, January 1). International Journal of Pharmaceutical Research and Applications.
  • Adamantane - Wikipedia. (n.d.). Wikipedia.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Solubility enhancement by various techniques based on pharmaceutical and medicinal chemistry approach: An overview. (n.d.). Asian Journal of Pharmacy and Technology.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Journal of Drug Delivery and Therapeutics.
  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. (2023, November 17). National Institutes of Health.

Sources

Technical Support Center: Purification of 2-(3-Fluoroadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-(3-Fluoroadamantan-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar adamantane derivatives. Here, we address common challenges and provide robust, field-tested protocols to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is paramount for designing an effective purification strategy. Key features include:

  • Adamantane Cage: A rigid, bulky, and highly lipophilic (non-polar) cage structure. This dominates the molecule's solubility in organic solvents.[][2]

  • Carboxylic Acid Group: A polar, acidic functional group that allows for manipulation via acid-base chemistry. It can act as a hydrogen bond donor and acceptor.

  • Fluorine Substituent: An electronegative atom at a bridgehead position that slightly increases the compound's polarity compared to its non-fluorinated analog but does not drastically alter its overall lipophilic character.

  • Physical State: Adamantane derivatives are typically crystalline solids with unusually high melting points for their molecular weight, a property that makes recrystallization a viable and often preferred method of purification.[2]

These properties create a bifunctional molecule with a large non-polar domain and a distinct polar, acidic head, which can be exploited for separation.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: Impurities are highly dependent on the synthetic route. However, common byproducts in adamantane chemistry often include:

  • Unreacted Starting Materials: For instance, 2-(3-hydroxyadamantan-1-yl)acetic acid if the fluorination is the final step, or a fluorinated adamantane precursor if the acetic acid side-chain is added last.

  • Over-functionalized Byproducts: Di-fluorinated or other polysubstituted adamantane derivatives, which can arise from harsh reaction conditions.[3]

  • Isomeric Byproducts: Substitution at other positions on the adamantane cage, although functionalization at the tertiary (bridgehead) carbons is generally favored.[4]

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

  • Solvent Residues: Trapped solvents from the reaction or initial work-up.[5]

Q3: Which analytical techniques are best for monitoring the purity of my compound?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. Due to the carboxylic acid, the compound will likely have a low Rf value on silica gel. Staining with potassium permanganate is often effective for visualizing adamantane compounds, which may not be UV-active.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., on a C18 column) is the gold standard for quantitative purity analysis of adamantane derivatives.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation and identifying structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the carboxylic acid may require derivatization (e.g., to its methyl ester) to improve volatility, GC-MS is powerful for identifying volatile, non-polar impurities.[7]

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at cold temperatures. You may have used an excessive volume of solvent.- Test a range of solvents or solvent mixtures to find a system where the compound is highly soluble when hot but poorly soluble when cold.[5][8] - Use the absolute minimum amount of hot solvent necessary to dissolve the crude material. - After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. The solution may be supersaturated with impurities.- Switch to a lower-boiling point solvent. - Try dissolving the crude product in a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexane) at a warm temperature until turbidity persists. Re-heat gently to clarify and then allow to cool slowly. This is a powerful technique for difficult crystallizations.[5]
Broad, Tailing Peaks in Column Chromatography The acidic carboxylic acid group is strongly and irreversibly adsorbing to the basic silanol groups on the silica gel surface.- Add a small amount (0.5-1%) of acetic or formic acid to your eluent system. This protonates the silica surface, reducing strong interactions and leading to sharper peaks. - Consider using a less polar stationary phase like alumina or a reversed-phase column if the issue persists.
Poor Separation Between Product and a Key Impurity The impurity has a very similar polarity to your target compound (e.g., an unreacted starting material like 2-(3-hydroxyadamantan-1-yl)acetic acid).- Optimize your TLC solvent system extensively before running a column. Test ternary solvent systems (e.g., Hexane/Ethyl Acetate/Acetic Acid). - If chromatography is ineffective, exploit the acidic nature of your product. Perform an acid-base extraction to separate it from neutral or less acidic impurities (see Protocol 1). - If the impurity is an alcohol, consider derivatizing the crude mixture (e.g., esterification of the acid) to drastically change the polarity profile before chromatographic separation.

Experimental Protocols & Workflows

Workflow for Purification of this compound

The following diagram outlines a logical workflow for purifying the crude product from a typical reaction mixture.

Purification_Workflow cluster_purification High Purity Purification crude Crude Reaction Mixture workup Protocol 1: Aqueous Acid-Base Extraction crude->workup Initial Cleanup analysis1 Purity Check (TLC, HPLC) workup->analysis1 Assess Purity recrystallization Protocol 2: Recrystallization analysis1->recrystallization If solid & relatively clean chromatography Protocol 3: Flash Column Chromatography analysis1->chromatography If oily or complex mixture analysis2 Purity > 98%? recrystallization->analysis2 chromatography->analysis2 analysis2->recrystallization No, re-purify final_product Final Product (Dry & Characterize) analysis2->final_product Yes

Caption: A logical workflow for purifying the target compound.

Protocol 1: Purification via Acid-Base Extraction

This technique is highly effective for separating the acidic target compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous (top) layer, while neutral impurities remain in the organic layer. Drain and save the organic layer.

  • Back-Extraction (Optional): To ensure complete recovery, wash the organic layer again with a fresh portion of NaHCO₃ solution. Combine all aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH is ~1-2 (check with pH paper). Your product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under high vacuum.

Protocol 2: Recrystallization

This protocol is ideal for removing small amounts of impurities from a solid product obtained after extraction.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, and mixtures thereof). The ideal solvent will poorly dissolve the compound at room temperature but fully dissolve it upon heating.[8] A mixture of ethyl acetate and hexane is often a good starting point for compounds of this type.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude, dried solid until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Flash Column Chromatography

Use this method for complex mixtures or when recrystallization fails.

  • TLC Analysis: Develop an optimal solvent system using TLC. The goal is to achieve good separation between your product and impurities, with an Rf value for the product of approximately 0.2-0.4. A common eluent system for acidic compounds is a gradient of ethyl acetate in hexane, with 0.5% acetic acid added to the mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity (e.g., from 5% to 30% ethyl acetate in hexane). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure (rotary evaporation).

Visualizing Separation Principles

The purification strategy hinges on exploiting the differences in polarity between the target molecule and potential byproducts.

Polarity_Separation start_material Unreacted Starting Material (e.g., 3-OH-adamantane-acetic acid) lab_low More Polar / Acidic (Moves to Aqueous Base) neutral_imp Neutral Impurities (e.g., over-alkylated adamantane) lab_high Less Polar / Neutral (Stays in Organic Layer) product Product 2-(3-F-adamantan-1-yl)acetic acid

Caption: Separation principle for acid-base extraction.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1,3-Bis(4-methylphenyl)adamantane.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Adamantane Impurities.
  • Kuchar, M., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Adamantane.
  • BenchChem. (2025). Technical Support Center: Analysis of Adamantane Compounds.
  • PubChem. (n.d.). 2-(3-Hydroxyadamantan-1-yl)acetic acid.
  • Organic Syntheses. (n.d.). 1-Adamantanecarboxylic acid.

Sources

Technical Support Center: Synthesis of Fluorinated Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and handling of fluorinated adamantane derivatives. The unique lipophilicity and rigidity of the adamantane cage make it a privileged scaffold in medicinal chemistry, enhancing the pharmacokinetic properties of drug candidates.[1] The introduction of fluorine can further modulate metabolic stability and binding affinity.[2][3] However, the very stability of the adamantyl cation that facilitates many synthetic transformations also presents a significant challenge: the unintended cleavage of the robust carbon-fluorine (C-F) bond.[4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing on established mechanistic principles and field-proven strategies to help you prevent defluorination and ensure the integrity of your target molecules.

Troubleshooting Guide: Common Defluorination Scenarios

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.

Question 1: I'm observing significant defluorination when using strong nucleophiles, especially when a nucleophilic group is present elsewhere in my molecule. Why is this happening and how can I stop it?

Answer:

Probable Cause: Nucleophilic Substitution (SN2-type Cleavage)

While the C(sp³)–F bond is the strongest single bond to carbon, it is not entirely inert.[5] Its reactivity is highly dependent on the molecular context. You are likely observing one of two phenomena:

  • Intermolecular SN2: A strong external nucleophile is directly attacking the carbon bearing the fluorine. While slower than with other halogens, this can occur under forcing conditions (e.g., high temperature, very strong nucleophiles).

  • Intramolecular SN2 (Anchimeric Assistance): This is a more common and often unexpected pathway. If your adamantane derivative contains another nucleophilic group (like a hydroxyl or amino group) positioned appropriately, it can attack the fluorinated carbon from the backside, displacing the fluoride ion.[6] This intramolecular process is kinetically favored and can occur even with weaker internal nucleophiles.[6]

Recommended Solutions:

  • Reagent Modification: If using an external nucleophile, switch to a less basic or "softer" nucleophile. Modifying reaction temperature and concentration can also significantly reduce the rate of this side reaction.

  • Protecting Group Strategy: For intramolecular defluorination, the most robust solution is to temporarily mask the internal nucleophile with a protecting group.[7] This prevents it from participating in any unwanted side reactions. The choice of protecting group is critical and should be orthogonal to other planned reaction conditions.[8]

Experimental Protocol: Protection of a Vicinal Hydroxyl Group

This protocol describes the protection of a hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, a common strategy to prevent intramolecular C-F cleavage.

Materials:

  • Fluoroadamantane alcohol substrate (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluoroadamantane alcohol substrate and imidazole in anhydrous DCM.

  • Stir the solution under an inert atmosphere (N₂ or Ar) at 0 °C (ice bath).

  • Add TBDMSCl portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the TBDMS-protected fluoroadamantane.

Question 2: My reaction with a Lewis acid catalyst is causing complete loss of fluorine. What is the mechanism and what are the alternatives?

Answer:

Probable Cause: Lewis Acid-Mediated Fluoride Abstraction

You are observing a classic reaction pathway for bridgehead adamantyl systems. The stability of the tertiary adamantyl cation is a dominant factor in its chemistry.[4] Lewis acids readily coordinate to the fluorine atom, turning it into an excellent leaving group. The subsequent departure of the fluoride as part of a Lewis acid complex generates the highly stable 1-adamantyl cation, which can then be trapped by other nucleophiles in the mixture or undergo rearrangement.[9]

Recommended Solutions:

  • Catalyst Screening: Switch to a milder Lewis acid or use it in strictly stoichiometric amounts at low temperatures to suppress cation formation.

  • Avoid Lewis Acids: Explore alternative catalytic systems that do not rely on fluoride abstraction. For C-H functionalization, photoredox catalysis has emerged as a powerful method that proceeds via radical intermediates rather than carbocations, often preserving sensitive functional groups.[10][11]

  • Brønsted Acid Catalysis: In some cases, strong Brønsted acids can be used, but they can also promote SN1-type defluorination.[4] Careful optimization is required.

Troubleshooting Workflow: Lewis Acid vs. Alternative Catalysis

This diagram outlines the decision-making process when encountering Lewis acid-induced defluorination.

A Defluorination Observed with Lewis Acid (LA) B Is LA essential for the desired transformation? A->B C YES B->C D NO B->D E Reduce LA strength (e.g., ZnCl₂ instead of AlCl₃) Lower Temperature Stoichiometric Control C->E F Explore Alternative Catalysis D->F I Reaction Successful? E->I G Photoredox Catalysis (Radical Pathway) F->G H Transition-Metal Catalysis (Non-LA mechanism) F->H G->I H->I

Caption: Decision tree for mitigating Lewis acid-induced defluorination.

Question 3: I am trying to perform a reaction at a secondary carbon on the adamantane ring, but my bridgehead fluorine is being eliminated. How can I improve selectivity?

Answer:

Probable Cause: Unfavorable Reaction Conditions and Bridgehead Reactivity

This is a common regioselectivity challenge. The bridgehead positions of adamantane are particularly reactive under conditions that favor carbocation formation.[4] Even if your intended reaction targets a different site, harsh conditions (e.g., strong acids, high heat) can preferentially ionize the C-F bond at the bridgehead, leading to elimination or substitution as the major pathway. Furthermore, the strong electron-withdrawing effect of multiple fluorine atoms can influence the reactivity of the entire adamantane cage.[12]

Recommended Solutions:

  • Late-Stage Fluorination: A highly effective strategy is to carry out the desired modifications on a non-fluorinated or protected adamantane scaffold first, and then introduce the fluorine atom in one of the final steps of the synthesis. This avoids exposing the sensitive C-F bond to a wide range of reagents.

  • Condition Optimization: Employ milder, more selective reagents that are known to favor the desired transformation at secondary carbons without promoting carbocation formation at the bridgehead.

  • Use of Directing Groups: In some cases, installing a directing group can help steer a reagent to a specific C-H bond, although this can add complexity to the synthesis.

Experimental Protocol: Late-Stage Deoxyfluorination

This protocol describes the conversion of a 1-hydroxyadamantane derivative to a 1-fluoroadamantane derivative using Deoxo-Fluor, a common and effective deoxyfluorination reagent.[13]

Materials:

  • 1-Hydroxyadamantane substrate (1.0 eq)

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Ethanol (optional, as a scavenger)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the 1-hydroxyadamantane substrate in anhydrous DCM in a fluoropolymer reaction vessel under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add Deoxo-Fluor via syringe to the stirred solution. Caution: Deoxo-Fluor reacts violently with water. Handle with extreme care.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-16 hours, monitoring by GC-MS or ¹⁹F NMR.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding anhydrous ethanol (if excess reagent is suspected), followed by the careful, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the mixture with DCM, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or sublimation to obtain the 1-fluoroadamantane derivative.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-F bond at an adamantane bridgehead position?

The C(sp³)–F bond is intrinsically very strong, with a bond dissociation energy of approximately 110 kcal/mol.[2] In a strain-free system like adamantane, it is generally stable to a wide range of conditions, particularly basic and reductive conditions. However, its stability is compromised under conditions that favor the formation of the exceptionally stable 1-adamantyl cation, namely in the presence of strong Lewis acids or Brønsted acids.[4] Therefore, its "stability" is highly context-dependent.

Q2: What are the best general practices to maintain the integrity of a fluoroadamantane moiety during a multi-step synthesis?

  • Sequence Planning: Introduce the fluorine atom as late as possible in the synthetic sequence.

  • Avoid Harsh Acids: Steer clear of strong Lewis acids (AlCl₃, TiCl₄) and superacids. If acidic conditions are necessary, use the mildest possible acid for the shortest possible time.

  • Protect Nucleophiles: If other nucleophilic groups are present, protect them to avoid intramolecular SN2 reactions.[7][8]

  • Thermal Management: Avoid excessively high reaction temperatures, which can promote elimination and other side reactions.

  • Reagent Choice: Use modern, selective reagents where possible. For fluorination, electrophilic N-F reagents like Selectfluor or NFSI are often used and operate under different mechanisms than deoxyfluorination reagents.[14][15]

Q3: Which analytical techniques are best for detecting and quantifying defluorination byproducts?

A multi-pronged approach is recommended for robust analysis.

Analytical TechniquePurposeAdvantagesLimitations
¹⁹F NMR Spectroscopy Detection & QuantificationHighly sensitive to the fluorine environment; can distinguish between different fluorinated species and quantify relative amounts.Requires an NMR spectrometer with a fluorine probe.
LC-MS / GC-MS IdentificationCan separate the desired product from defluorinated and other byproducts and provide mass information for identification.[16][17]Quantification can be less accurate than NMR without proper calibration.
Ion Chromatography (IC) Quantifying Fluoride IonDirectly measures the amount of free fluoride (F⁻) released into the reaction mixture, providing a direct measure of defluorination.[18][19]Requires specialized equipment; does not identify the organic byproduct.
Defluorination Analysis Workflow

A Suspicion of Defluorination (e.g., complex crude mixture) B Qualitative Analysis: Identify Byproducts A->B C LC-MS or GC-MS Analysis B->C D ¹⁹F NMR Analysis B->D E Defluorinated Product Detected? C->E D->E F YES E->F G NO E->G H Quantitative Analysis: Measure Extent F->H K Problem Solved G->K I Ion Chromatography (Measures F⁻ release) H->I J Quantitative ¹⁹F NMR (Measures product ratio) H->J L Optimize Reaction (See Troubleshooting Guide) I->L J->L

Caption: Recommended workflow for analyzing defluorination events.

References

  • Title: Microwell fluoride assay screening for enzymatic defluorination Source: PubMed URL: [Link]

  • Title: Recent developments in methods for analysis of perfluorinated persistent pollutants Source: PMC URL: [Link]

  • Title: C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles Source: The Journal of Organic Chemistry (via ResearchGate) URL: [Link]

  • Title: Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound Source: Semantic Scholar URL: [Link]

  • Title: New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes Source: CORE URL: [Link]

  • Title: Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance Source: Journal of the American Chemical Society URL: [Link]

  • Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature Reviews Chemistry URL: [Link]

  • Title: Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis Source: Molecules (MDPI) URL: [Link]

  • Title: Adamantane - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes Source: ResearchGate URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Protecting Groups Source: Organic Synthesis URL: [Link]

  • Title: Catalytic hydrodefluorination of 1-fluoroadamantane Source: ResearchGate URL: [Link]

  • Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL: [Link]

  • Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: PMC URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL: [Link]

  • Title: Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy Source: PMC URL: [Link]

  • Title: Difluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL: [Link]

Sources

Technical Support Center: Thermal Stability of 2-(3-Fluoroadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the thermal properties of 2-(3-Fluoroadamantan-1-yl)acetic acid. Due to the specific nature of this fluorinated adamantane derivative, this document provides a framework for experimental design and troubleshooting, drawing upon established principles of adamantane chemistry and thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

The presence of the carboxylic acid and fluorine substituents will influence the overall stability. The carboxylic acid group introduces the possibility of decarboxylation at elevated temperatures, a known reaction for adamantane carboxylic acids.[4][5] The fluorine atom, being highly electronegative, may affect the electronic properties and bond strengths within the adamantane cage, potentially influencing the decomposition pathway.

Q2: What are the primary methods for assessing the thermal stability of this compound?

The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][6]

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures.[2]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and solid-solid transitions.[7][8][9]

Q3: What are the likely decomposition products at high temperatures?

The most probable decomposition pathway for this compound at high temperatures is decarboxylation, leading to the formation of carbon dioxide and 1-fluoro-3-methyladamantane. Other fragmentation patterns of the adamantane cage are possible at very high temperatures.

Troubleshooting Guide

This section addresses specific issues that may arise during the thermal analysis of this compound.

Issue 1: Inconsistent TGA Results

Question: My TGA runs for the same sample of this compound are showing different onset decomposition temperatures. What could be the cause?

Answer: Inconsistent TGA results can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sample Purity: Ensure the sample is of high purity. Impurities can act as catalysts for decomposition or have lower thermal stability, leading to premature weight loss.

  • Heating Rate: The heating rate significantly impacts the observed decomposition temperature.[2] Faster heating rates tend to shift the decomposition to higher temperatures. Ensure you are using a consistent and appropriate heating rate for all experiments (e.g., 10 °C/min).

  • Sample Mass and Packing: Use a consistent sample mass (typically 5-10 mg) for each run.[6] The way the sample is packed in the TGA pan can also affect heat transfer and the diffusion of gaseous products.

  • Atmosphere: The atmosphere in the TGA furnace (e.g., inert nitrogen or oxidative air) will dramatically affect the decomposition profile.[6] For studying inherent thermal stability, an inert atmosphere like nitrogen is recommended.

Issue 2: Sublimation Observed in TGA/DSC

Question: I am observing a mass loss in my TGA data at a temperature below the expected decomposition, and my DSC shows an endothermic event without melting. Is this decomposition?

Answer: This is likely due to sublimation, a common characteristic of adamantane derivatives.[6] The high symmetry and non-polar nature of the adamantane cage can lead to a direct transition from the solid to the gas phase.

Troubleshooting Steps:

  • Sealed Pans: For DSC experiments, using hermetically sealed pans can help suppress sublimation and allow for the observation of a true melting point.[6]

  • High-Pressure Crucibles: For more volatile samples, high-pressure crucibles can be employed in DSC.[6]

  • Simultaneous TGA-DSC: If available, a simultaneous TGA-DSC instrument can help differentiate between sublimation (mass loss with an endothermic signal) and decomposition (mass loss, often with a more complex thermal signature).

Issue 3: Difficulty Interpreting DSC Thermogram

Question: My DSC thermogram for this compound shows multiple thermal events. How do I interpret them?

Answer: Adamantane derivatives are known to exhibit solid-solid phase transitions, which appear as peaks in the DSC thermogram.[7][8][9][10] These are transitions between different crystalline forms.

Interpretation Workflow:

  • Reversible vs. Irreversible Events: Perform a heating-cooling-heating cycle. Reversible events, such as melting/crystallization and some solid-solid transitions, will appear on both heating and cooling scans. Irreversible events, like decomposition, will only occur on the first heating scan.

  • Comparison with TGA: Correlate the thermal events in the DSC with any mass loss observed in the TGA at the same temperature. A DSC event without a corresponding mass loss in the TGA is likely a phase transition.

  • Visual Observation: If possible, use a hot-stage microscope to visually observe the sample as it is heated to correlate thermal events with physical changes.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[6]

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Argon) with a flow rate of 20-50 mL/min to prevent oxidation.[6]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[6]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature (Tonset), often reported as the temperature at which 5% mass loss (Td5%) occurs.[2]

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of mass loss.[2]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and decomposition exotherms/endotherms.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards like indium.[6]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it to prevent sublimation.[6]

  • Experimental Conditions:

    • Atmosphere: Nitrogen with a purge rate of 50 mL/min.[6]

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature at a controlled rate of 10 °C/min to a temperature above the expected melting or decomposition point.[6]

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak.[6]

    • Other peaks can indicate solid-solid phase transitions or decomposition.

Data Presentation

While specific data for the target compound is unavailable, the following table illustrates how to present results from thermal analysis of a hypothetical adamantane derivative.

ParameterValueMethod
Onset Decomposition (Td5%)250 °CTGA
Peak Decomposition Temp. (DTG)275 °CTGA
Melting Point (Tm)185 °CDSC
Enthalpy of Fusion (ΔHf)35 J/gDSC

Visualizations

Experimental Workflow for Thermal Stability Assessment

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Purity Purity Check (e.g., HPLC, NMR) Drying Drying of Sample Purity->Drying TGA Thermogravimetric Analysis (TGA) Drying->TGA DSC Differential Scanning Calorimetry (DSC) Drying->DSC Decomp Decomposition Temperature TGA->Decomp Sublimation Sublimation Assessment TGA->Sublimation Phase Phase Transitions (Melting, etc.) DSC->Phase DSC->Sublimation

Caption: Workflow for the thermal analysis of this compound.

Potential Decomposition Pathway

G Reactant This compound Heat Δ (Heat) Reactant->Heat Product1 1-Fluoro-3-methyladamantane Heat->Product1 Decarboxylation Product2 Carbon Dioxide (CO2) Heat->Product2

Caption: Proposed primary thermal decomposition pathway.

References

  • Phase transitions in adamantane derivatives: 2-chloroadamantane.
  • Phase transitions in adamantane derivatives: 1-fluoroadamantane.
  • A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers - Benchchem.
  • comparative thermal analysis of adamantane-based polymers vs traditional polymers - Benchchem.
  • A Comparative Guide to the Thermal Properties of Adamantane Isomers - Benchchem.
  • TGA curves and thermal properties of compounds 11 a–b, 20 a–b, 21 a–b... - ResearchGate.
  • Phase transitions in adamantane derivatives: 1-fluoroadamantane | Request PDF.
  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - MDPI.
  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC.
  • Adamantane - Wikipedia. Available from: [Link]

  • Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes | Request PDF - ResearchGate.
  • Synthesis of adamantane - PrepChem.com.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
  • Adamantane – A New Certified and Traceable Reference Material for Subambient DSC Temperature and Enthalpy Calibration on Heating and - TA Instruments.
  • Thermodynamic Properties of Adamantane Revisited | Request PDF - ResearchGate.
  • (PDF) Effect of the structure of adamantane-containing diesters on the thermooxidative stability - Academia.edu.
  • Adamantane-containing esters as potential components of thermostable lubricating oils.
  • Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4 | Request PDF - ResearchGate.
  • Adamantoylation of CH Acids - ProQuest.
  • Annulated carbamates are precursors for the ring contraction of the adamantane framework.
  • HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy.
  • Orientational disorder in adamantane and adamantanecarboxylic acid - Queen Mary University of London.
  • Adamantane-1-carboxylic acid - the NIST WebBook. Available from: [Link]

  • Adamantane-1-carboxylic acid - Cheméo. Available from: [Link]

  • Synthesis and properties of 1-(3-fluoroadamantan-1-yl)-3-R-ureas and 1,1′-(alkan-1,n-diyl)bis[3-(3-fluoroadamantan-1-yl)ureas], promising inhibitors of epoxide hydrolase sEH | Request PDF. Available from: [Link]

  • Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions - TU Delft. Available from: [Link]

  • This compound-1795526-38-3 - Thoreauchem. Available from: [Link]

Sources

Minimizing side reactions in fluoroadamantane carboxylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges of carboxylating fluoroadamantane scaffolds. It focuses on the two primary methodologies employed in modern drug discovery: Nickel-Catalyzed Reductive Carboxylation (from halides) and Direct Photocatalytic C–H Carboxylation .

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket Type: Advanced Methodological Troubleshooting Status: Active

Executive Summary: The Stability-Reactivity Paradox

Fluoroadamantane scaffolds present a unique challenge: the fluorine atom is an electron-withdrawing group (EWG) that deactivates the cage toward electrophilic functionalization but activates it toward reductive elimination.

When introducing a carboxyl group (-COOH), three catastrophic side reactions typically degrade yield:

  • 
    -Fluoride Elimination:  The rapid ejection of 
    
    
    
    to form adamantene (highly strained/unstable) during metal catalysis.
  • Regio-scrambling: Competition between bridgehead (3°) and methylene (2°) sites.

  • Protodefluorination: The reductive cleavage of the C–F bond, reverting the scaffold to adamantane.

Critical Failure Mode: -Fluoride Elimination

Context: This occurs primarily during Nickel-catalyzed cross-electrophile coupling (e.g., reacting bromo-fluoroadamantane with


).
The Mechanism of Failure

When a Ni(I) or Ni(0) species undergoes oxidative addition into the C–Br bond adjacent to a fluorine (or beta to it), the resulting alkyl-nickel species is prone to


-elimination. Unlike linear alkyl chains, the adamantane cage strain makes the resulting bridgehead alkene (anti-Bredt olefin) transient and highly reactive, leading to polymerization or decomposition.
Prevention Protocol

To stabilize the alkyl-nickel intermediate and force reductive elimination (carboxylation) over


 elimination, you must modulate the catalyst's steric bulk.

Recommended System:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Bulky Bisoxazoline (BiOx) or Neocuproine. Avoid simple bipyridine.

  • Reductant: Manganese (

    
    ) is preferred over Zinc (
    
    
    
    ) to modulate the reduction potential.
Troubleshooting Guide: Ni-Catalyzed Carboxylation
SymptomDiagnosisResolution
Formation of "tars" / No Product

-Fluoride elimination occurred, followed by decomposition of the transient adamantene.
Switch Ligand: Move to sterically demanding ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or chiral BiOx ligands. The steric bulk prevents the conformational rotation required for syn-elimination of

.
Product is Adamantane-COOH (No F) Hydrodefluorination (Protodefluorination). The C-F bond was reduced.[1]Check Water/Proton Sources: Ensure solvents are anhydrous. Proton sources facilitate the irreversible protonation of the reduced radical/anion before carboxylation.
Low Conversion Catalyst poisoning by

ions.
Add Scavenger: Include

or

to trap free fluoride ions that may sequester the Nickel catalyst.

Critical Failure Mode: Regioselectivity in C–H Carboxylation

Context: This applies to Photoredox/HAT (Hydrogen Atom Transfer) methods where you are carboxylating a fluoroadamantane directly (C–H


 C–COOH).
The Electronic Effect

The Fluorine atom exerts a strong inductive effect (


).
  • 
    -Positions (C2/C8/C9):  Severely deactivated. HAT is kinetically slow here.
    
  • 
    -Positions (C3/C5/C7):  The remote bridgehead positions are the most nucleophilic and statistically likely targets.
    

Side Reaction: If the 3° positions are sterically crowded, the radical may abstract from a 2° (methylene) site, leading to difficult-to-separate isomers.

Mechanistic Visualization (HAT Pathways)

G Start Fluoroadamantane Substrate HAT HAT Catalyst (Quinuclidine/Tungstate) Start->HAT Irradiation Radical3 3° Radical (Bridgehead) (Thermodynamically Preferred) HAT->Radical3 Fast (BDE ~96 kcal/mol) Radical2 2° Radical (Methylene) (Kinetic Defect) HAT->Radical2 Slow (BDE ~99 kcal/mol) CO2_Trap CO2 Trapping / Somophilic Addition Radical3->CO2_Trap Radical2->CO2_Trap Prod_Major Target: 3-Carboxy-1-Fluoroadamantane CO2_Trap->Prod_Major Prod_Minor Impurity: 2-Carboxy Isomer CO2_Trap->Prod_Minor

Figure 1: Divergent pathways in Hydrogen Atom Transfer (HAT). The high BDE of the methylene site usually protects it, but highly reactive radicals (like


 or 

) will erode selectivity compared to tunable HAT catalysts like Quinuclidine.
Optimization Protocol

To maximize 3° selectivity (remote from Fluorine):

  • Catalyst Selection: Use Quinuclidine or DABCO derivatives. These are polarity-matched to abstract electron-rich hydrides. The F-substituent makes the proximal hydrogens electron-poor, naturally directing the nucleophilic quinuclidine radical to the remote bridgehead.

  • Avoid Chlorine Radicals: Do not use

    
     generators (like NCS) as HAT agents; they are less selective and will abstract 2° hydrogens.
    

Troubleshooting & FAQ

FAQ: Method Selection

Q: Should I use direct C-H carboxylation or cross-coupling from the bromide? A:

  • Use Cross-Coupling (Ni/CO2) if you require precise regiocontrol and can synthesize the specific bromo-fluoroadamantane precursor.

  • Use Direct C-H Carboxylation (Photoredox) for late-stage functionalization where you want to access the most accessible bridgehead position without pre-functionalization.

FAQ: Reaction Conditions

Q: My reaction yields the homocoupled dimer (Ad-Ad) instead of the acid. A: This indicates "starvation" of the trapping agent.

  • Increase

    
     Pressure:  If using gas, increase from 1 atm to 5-10 atm.
    
  • Switch Trap: If

    
     is too slow, use a "CO2 surrogate" like an oxalate or perform a radical conjugate addition to an acrylate followed by oxidative cleavage (though this adds steps).
    

Q: Can I use Selectfluor to introduce the Fluorine after carboxylation? A: Yes, but be warned: Carboxylic acids can undergo decarboxylative fluorination (Ag-catalyzed Hunsdiecker-type) in the presence of Selectfluor. If you carboxylate first, protect the acid as an ester before attempting to fluorinate the cage.

Diagnostic Workflow

Troubleshooting Start Problem Detected Check1 Is F atom missing? Start->Check1 Yes1 Protodefluorination Check1->Yes1 Yes No1 Is yield low? Check1->No1 No Action1 Reduce reductant strength Dry solvents Yes1->Action1 Check2 Is 'tar' present? No1->Check2 Yes2 Beta-Elimination Check2->Yes2 Yes No2 Check Regioisomer Check2->No2 No Action2 Use Bulky Ligand (BiOx) Lower Temp Yes2->Action2 Action3 Switch HAT Catalyst (Quinuclidine) No2->Action3

Figure 2: Decision matrix for troubleshooting fluoroadamantane functionalization failures.

References

  • Direct C-H Alkylation/Carboxylation of Adamantanes

    • Title: Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer[2][3]

    • Source: ACS C
    • URL:[Link]

    • Relevance: Defines the Quinuclidine/Photoredox system for selective bridgehead functionaliz
  • Beta-Fluoride Elimination Mechanisms

    • Title: Nickel-Catalyzed Allylic and Vinylic C-F Bond Activation via β-Fluorine Elimination[4]

    • Source: J. Am. Chem. Soc. (2015) / Organic Chemistry Frontiers
    • URL:[Link]

    • Relevance: Explains the mechanism of F-elimination in nickel catalysis and ligand str
  • Photoredox Carboxylation Principles

    • Title: Direct Carboxyl
    • Source: MDPI / Molecules (2017)
    • URL:[Link]

    • Relevance: Overview of CO2 insertion mechanisms and radical trapping.
  • Fluoroadamantane Properties

    • Title: Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution[5][6]

    • Source: Structural Chemistry (2021)
    • URL:[Link]

    • Relevance: Details the physical properties and stability of fluorin

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of Fluorinated vs. Non-Fluorinated Adamantane Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the adamantane scaffold is a privileged structure known for improving lipophilicity and metabolic stability. However, the introduction of fluorine atoms—often used to block metabolic "soft spots" (e.g., P450 oxidation sites)—significantly alters the mass spectrometric behavior of these molecules.

This guide provides a technical comparison between Fluorinated Adamantane Acids (represented by 3-fluoro-1-adamantanecarboxylic acid) and their non-fluorinated counterparts (1-adamantanecarboxylic acid). We analyze the specific fragmentation mechanisms that differentiate these species, providing you with the diagnostic markers necessary for confident structural elucidation in metabolite identification and impurity profiling.

Analytical Methodology: Ionization Physics

To objectively compare these scaffolds, we must first establish the ionization context. While Electrospray Ionization (ESI) is common for polar acids (operating in negative mode,


), Electron Ionization (EI)  at 70 eV remains the gold standard for structural characterization due to its reproducible fragmentation fingerprints.
  • Non-Fluorinated Control: 1-Adamantanecarboxylic acid (C

    
    H
    
    
    
    O
    
    
    , MW 180.25).
  • Target Product: 3-Fluoro-1-adamantanecarboxylic acid (C

    
    H
    
    
    
    FO
    
    
    , MW 198.24).
The Stability Paradox

Adamantane cages are exceptionally stable carbocations. In EI-MS, the primary driving force is the relief of strain or the formation of stable tertiary cations. Fluorination introduces a competing variable: the high electronegativity of fluorine destabilizes adjacent carbocations (inductive effect) but the C-F bond itself is strong, leading to unique elimination pathways (HF loss).

Fragmentation Mechanics: The Core Comparison

Mechanism A: The "Diagnostic" Decarboxylation

For non-fluorinated adamantane acids, the base peak is almost exclusively formed by the loss of the carboxyl group.

  • Pathway:

    
    
    
  • Result: Formation of the stable 1-adamantyl cation (m/z 135).

The Fluorine Shift: In the fluorinated analog, this pathway remains dominant but shifts predictably.

  • Pathway:

    
    
    
  • Insight: The detection of m/z 153 is the primary diagnostic marker for a mono-fluorinated adamantane core. Unlike alkyl chains where fluorine might migrate, the rigid cage holds the fluorine in place during this initial cleavage.

Mechanism B: HF Elimination (The Differentiator)

This is the critical differentiator. Non-fluorinated adamantanes cannot undergo this pathway.

  • Pathway:

    
    
    
  • Observation: A peak at m/z 178 (M - 20).

  • Secondary Loss: The m/z 153 fragment can further lose HF to generate m/z 133 (

    
    ).
    
  • Significance: The presence of the m/z 178 and m/z 133 satellite peaks confirms the presence of fluorine on the scaffold, distinguishing it from other potential mass isomers (e.g., hydroxylated adamantanes which would lose H

    
    O, M-18).
    
Mechanism C: Cage Disintegration

At high energy, the adamantane cage begins to unravel.

  • Non-Fluorinated: Characteristic cluster at m/z 93, 79, 77 (

    
    , 
    
    
    
    ).
  • Fluorinated: The cage breakdown products are also shifted or suppressed. The high stability of the C-F bond often preserves the fluorine on smaller fragments until the final stages of disintegration, leading to fluoro-allyl cations.

Visualization of Fragmentation Pathways[2][3][4][5][6]

The following diagram illustrates the divergent pathways between the standard and fluorinated scaffolds.

FragmentationPathways cluster_0 Non-Fluorinated (Reference) cluster_1 Fluorinated (Target) M_Ref Molecular Ion (M+) m/z 180 (1-Adamantanecarboxylic acid) Ion_135 Adamantyl Cation m/z 135 (Base Peak) M_Ref->Ion_135 - COOH (45 Da) Ion_93 Cage Fragment m/z 93 (C7H9+) Ion_135->Ion_93 Cage Breakdown M_Fluoro Molecular Ion (M+) m/z 198 (3-Fluoro-1-adamantanecarboxylic acid) Ion_178 HF Elimination m/z 178 [M - HF]+ M_Fluoro->Ion_178 - HF (20 Da) Secondary Pathway Ion_153 F-Adamantyl Cation m/z 153 (Base Peak) M_Fluoro->Ion_153 - COOH (45 Da) Primary Pathway Ion_133 Dehydro-Adamantyl Cation m/z 133 [153 - HF]+ Ion_153->Ion_133 - HF (20 Da)

Figure 1: Comparative fragmentation tree showing the mass shift and unique HF elimination pathways for fluorinated adamantane acids.

Comparative Analysis Data

The table below summarizes the key spectral differences. Use this for rapid peak assignment in your chromatograms.

FeatureNon-Fluorinated (Reference)Fluorinated (Target)Diagnostic Value
Molecular Ion (M+) m/z 180 (Weak/Medium)m/z 198 (Weak)Confirms MW; F-analog +18 Da.
Base Peak (100%) m/z 135 (

)
m/z 153 (

)
Primary ID. Shift of +18 Da indicates F on cage.
Neutral Loss A -45 Da (COOH)-45 Da (COOH)Confirms carboxylic acid moiety.
Neutral Loss B None (or -18

if OH present)
-20 Da (HF) Specific ID. Confirms presence of Fluorine.
Secondary Ion m/z 93 (

)
m/z 133 (

)
m/z 133 arises from [153 - HF].
Cage Stability HighHighBoth scaffolds resist extensive fragmentation compared to linear alkyls.

Experimental Protocols

To replicate these results, use the following standardized GC-MS workflow. This protocol ensures minimal thermal degradation prior to ionization.

Protocol: GC-MS Analysis of Adamantane Acids

Reagents:

  • HPLC-grade Methanol or Ethyl Acetate.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (for derivatization option).

Workflow:

  • Sample Preparation (Direct): Dissolve 1 mg of the adamantane acid in 1 mL of Ethyl Acetate.

    • Note: Direct injection is suitable for these acids, but peak tailing may occur.

  • Sample Preparation (Derivatized - Recommended):

    • Mix 100 µL of sample solution with 50 µL BSTFA.

    • Incubate at 60°C for 30 minutes.

    • Result: Carboxylic acid converts to TMS-ester.

    • Mass Shift: M+ increases by 72 Da (replace H with Si(CH

      
      )
      
      
      
      ).
    • Fragment Shift: Loss of COOH becomes loss of COOSi(CH

      
      )
      
      
      
      (117 Da).
  • GC Conditions:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

    • Oven: 80°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Conditions:

    • Source: Electron Ionization (EI), 70 eV.[1]

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

Workflow Diagram:

ExperimentalWorkflow Sample Solid Sample (1 mg) Solvation Solvation (EtOAc) Sample->Solvation Deriv Derivatization (BSTFA, 60°C) Solvation->Deriv Optional (Reduces Tailing) GC GC Separation (DB-5ms) Solvation->GC Direct Deriv->GC MS MS Detection (EI, 70eV) GC->MS Data Data Analysis (Extract Ion m/z 153) MS->Data

Figure 2: Standardized workflow for the mass spectrometric analysis of adamantane derivatives.

References

  • Bauer, J. et al. (1988). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry. Link

  • NIST Mass Spectrometry Data Center. (2023). Adamantane-1-carboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13431, 3-Fluoroadamantane-1-carboxylic acid. Link

  • Sparkman, O. D. (2020). Mass Spectrometry Desk Reference. Global View Publishing.

Sources

Crystallographic Profiling and Comparative Analysis: 2-(3-Fluoroadamantan-1-yl)acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Adamantane and its derivatives are highly valued in medicinal chemistry for their exceptional lipophilicity, rigid diamondoid geometry, and ability to modulate the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). When optimizing an adamantane pharmacophore, minor substitutions at the bridgehead positions (e.g., the 3-position) can drastically alter the molecule's physicochemical properties.

This guide provides an objective, data-driven comparison of 2-(3-Fluoroadamantan-1-yl)acetic acid against its non-fluorinated parent, 2-(Adamantan-1-yl)acetic acid , and its hydroxylated analog, 2-(3-Hydroxyadamantan-1-yl)acetic acid . By examining their single-crystal X-ray diffraction data, we can understand the causality behind their distinct crystal packing behaviors and how these structural nuances impact drug formulation.

Causality in Crystallographic Variations

To understand the performance of this compound, we must analyze the intermolecular forces that dictate its solid-state behavior.

The parent adamantane molecule is highly symmetrical, crystallizing in a face-centered cubic structure (space group Fm3m) [1]. When an acetic acid moiety is added to the 1-position, the primary driving force of crystallization becomes the formation of an


 hydrogen-bonded carboxylic acid dimer. However, the nature of the substituent at the 3-position dictates the secondary packing interactions:
  • The Parent (3-H): 2-(Adamantan-1-yl)acetic acid relies purely on the

    
     carboxylic dimer and weak van der Waals forces between the lipophilic adamantane cores. This results in standard, predictable packing.
    
  • The Hydroxylated Alternative (3-OH): The introduction of a hydroxyl group transforms the lattice. The OH group acts as both a strong hydrogen bond donor and acceptor. X-ray diffraction reveals that1 [2]. This significantly increases the lattice energy and melting point.

  • The Fluorinated Target (3-F): Fluorine is highly electronegative but, unlike oxygen, is a remarkably poor hydrogen bond acceptor in organic crystals. The 3-fluoro substitution introduces a strong local dipole moment without the ability to form stabilizing hydrogen bond networks. This dipole disrupts the highly symmetrical packing of the adamantane core. Consequently,2 [3]. This "looser" lattice translates to improved aqueous solubility, a critical advantage in drug development.

Comparative X-ray Crystallography Data

The table below summarizes the quantitative crystallographic parameters, highlighting how bridgehead substitutions alter the unit cell and macroscopic properties.

Parameter2-(Adamantan-1-yl)acetic acid (Parent)This compound (Target)2-(3-Hydroxyadamantan-1-yl)acetic acid (Alternative)
Formula C₁₂H₁₈O₂C₁₂H₁₇FO₂C₁₂H₁₈O₃
Crystal System MonoclinicTriclinic (Lower Symmetry)Monoclinic
Space Group P2₁/cP-1P2₁/c
Primary Interaction

Carboxylic Dimer

Dimer + Dipole Repulsion

Dimer + O-H...O Chains
Packing Density HighLow (Disrupted by F-dipole)Very High (Stabilized by H-bonds)
Relative Melting Point Moderate (~135 °C)Lowest (< 100 °C)Highest (> 160 °C)
Solubility Profile PoorEnhanced (Due to lower lattice energy)Moderate (H-bond network limits dissolution)

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure trustworthiness and reproducibility, the crystallographic data must be obtained through a self-validating workflow. The following protocol details the 3 [1].

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 20 mg of this compound in 2 mL of a moderately polar solvent (e.g., acetone or ethanol). Loosely cap the vial and allow the solvent to evaporate slowly over 3–5 days at ambient temperature.

  • Causality: Slow evaporation ensures the system remains near thermodynamic equilibrium. This prevents kinetic trapping and allows the molecules sufficient time to orient their carboxylic acid groups into the stabilizing

    
     dimer configuration, yielding high-quality, defect-free single crystals.
    
Step 2: Crystal Mounting and Cryo-Cooling
  • Procedure: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a nylon cryoloop using paratone oil and immediately transfer it to the goniometer head under a steady stream of nitrogen gas at 100 K.

  • Causality: Adamantane derivatives are prone to orientational disorder at room temperature. Plunging the crystal to 100 K drastically reduces the thermal motion (anisotropic displacement parameters) of the atoms, exponentially improving the signal-to-noise ratio of the high-angle diffraction spots.

Step 3: X-Ray Diffraction Data Collection
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) or Cu K
    
    
    radiation.
  • Causality: Mo K

    
     radiation is highly penetrating, which minimizes X-ray absorption effects for light-atom structures (C, H, O, F). This ensures that the intensities of the diffracted beams accurately reflect the electron density of the molecule rather than artifacts of crystal thickness.
    
Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality: This is the self-validating step. The software iteratively shifts the atomic coordinates to minimize the

    
     and 
    
    
    
    factors (the difference between the experimentally observed diffraction pattern and the theoretically calculated one). An
    
    
    value below 0.05 validates that the proposed 3-fluoro substitution and resulting molecular geometry are unequivocally correct.

Visualizing the Structural Logic

The following diagrams map the experimental workflow and the competing intermolecular forces that define the crystallographic behavior of the fluorinated target.

Workflow A Synthesis & Purification B Crystallization (Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-Ray Diffraction Collection C->D E Structure Solution D->E F Refinement & Validation E->F G Final Model (CIF) F->G

Caption: Experimental workflow for single-crystal X-ray diffraction of adamantane derivatives.

Interactions A 3-Fluoro Substitution B Dipole Introduction A->B C Looser Crystal Packing B->C F R2,2(8) Dimer Formation B->F D Carboxylic Acid Group E O-H...O Hydrogen Bonding D->E E->F

Caption: Structural logic of competing intermolecular forces in fluorinated adamantane acetic acids.

References

  • Geng, Xiao-Hong, et al. "3-Hydroxyadamantane-1-acetic acid." Acta Crystallographica Section E: Crystallographic Communications, 2008. URL:[Link]

  • Danilov, Dmitry V., et al. "Synthesis and properties of 1-[(3-fluoroadamantan-1-yl)methyl]-3-R-ureas and 1,1′-(alkan-1,n-diyl)bis{3-[(3-fluoroadamantan-1-yl)methyl]ureas} as promising soluble epoxide hydrolase inhibitors." ResearchGate, 2022. URL:[Link]

Sources

Validating Purity of 2-(3-Fluoroadamantan-1-yl)acetic Acid: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 2-(3-Fluoroadamantan-1-yl)acetic acid (FAAA) presents a distinct analytical challenge due to its lack of a conjugated


-system (chromophore) and the high probability of regioisomeric impurities. While traditional HPLC-UV methods fail to provide adequate sensitivity, and GC-MS often requires thermal derivatization, LC-MS (Liquid Chromatography-Mass Spectrometry)  emerges as the superior modality.

This guide outlines a validated, self-consistent LC-MS workflow using Negative Mode Electrospray Ionization (ESI-) and Pentafluorophenyl (PFP) stationary phases . This approach ensures the detection of trace non-fluorinated precursors and regioisomers that standard C18 columns often co-elute.

The Analytical Challenge: "The Invisible Cage"

The adamantane cage is lipophilic and bulky, but optically transparent in the UV-Vis spectrum. The introduction of a fluorine atom at the 3-position and an acetic acid tail at the 1-position creates a polar/non-polar duality that complicates separation.

Critical Impurity Profile

In the synthesis of FAAA, three specific impurity classes must be controlled:

  • Precursor: Adamantan-1-yl-acetic acid (Missing Fluorine).

  • Regioisomers: 2-(4-Fluoroadamantan-1-yl)acetic acid (Fluorine in wrong position).

  • Over-fluorination: Di-fluoro analogs.

Standard HPLC-UV at 205–210 nm is non-specific and suffers from solvent cutoff noise, making it impossible to validate to ICH Q2(R1) standards for trace impurities (<0.05%).

Comparative Analysis: Selecting the Right Tool

The following table objectively compares available methodologies for FAAA purity analysis.

FeatureLC-MS (Recommended) HPLC-UV (205 nm) GC-MS 19F-NMR
Detection Principle Mass-to-Charge (m/z)UV AbsorptionElectron Impact (EI)Nuclear Spin
Sensitivity (LOD) High (ng/mL range)Poor (µg/mL range)HighLow (Requires mg)
Selectivity Excellent (Mass + Retention)Poor (Non-specific)GoodPerfect for structure
Sample Prep Dilute & ShootNone or DerivatizationDerivatization Required Dissolve
Isomer Resolution High (with PFP column)LowHighHigh
Suitability Trace Impurity Quant Assay (Main Peak) onlyVolatile ImpuritiesStructure ID

Expert Insight: While GC-MS is viable, the carboxylic acid moiety of FAAA usually requires methylation (e.g., with TMS-diazomethane) prior to injection to prevent peak tailing. This adds a sample preparation step that introduces variability. LC-MS allows for direct analysis of the free acid.

Strategic Methodology: The "Fluorine-Selective" Protocol

To validate purity effectively, we must exploit the specific interactions of the fluorine atom. Standard C18 columns separate based on hydrophobicity, but PFP (Pentafluorophenyl) columns utilize


 and dipole-dipole interactions, offering superior selectivity for fluorinated isomers.
Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 µm (e.g., Kinetex PFP or Hypersil GOLD PFP).
    
  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

  • Mobile Phase B: Methanol (MeOH).[1]

  • Gradient:

    • 0–1 min: 20% B

    • 1–8 min: Linear ramp to 90% B

    • 8–10 min: Hold 90% B

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters[2][3][4][5][6][7][9]
  • Source: Electrospray Ionization (ESI).[2]

  • Polarity: Negative Mode (-) .

    • Rationale: The carboxylic acid moiety (

      
      ) readily deprotonates to form 
      
      
      
      . Positive mode is inefficient for this acidic molecule without derivatization.
  • Target Ions (SIM or MRM):

    • Analyte (FAAA):

      
       211.1 
      
      
      
    • Impurity (Des-fluoro):

      
       193.1 
      
      
      
    • Impurity (Di-fluoro):

      
       229.1 
      
      
      

Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for validating FAAA purity.

G Start Crude Sample This compound Prep Sample Prep Dilute in 50:50 MeOH:H2O (No Derivatization) Start->Prep ColumnChoice Column Selection Isomer Separation Required? Prep->ColumnChoice C18 C18 Column (Hydrophobic Separation) ColumnChoice->C18 No (Routine) PFP PFP Column (Fluorine-Selective Separation) ColumnChoice->PFP Yes (High Purity) Ionization Ionization Source ESI Negative Mode [M-H]- C18->Ionization PFP->Ionization Detection MS Detection SIM/MRM Mode Ionization->Detection Result Data Analysis Quantify Impurities vs. Main Peak Detection->Result

Figure 1: Analytical workflow prioritizing PFP stationary phases for isomeric resolution of fluorinated adamantanes.

Validation Framework (ICH Q2 Aligned)

To ensure the method is trustworthy, it must be validated against specific criteria.[3]

Specificity (The Isomer Test)

The most critical validation step for FAAA is demonstrating that the method separates the 3-fluoro target from the 4-fluoro isomer.

  • Protocol: Spike the sample with known 4-fluoro isomer.

  • Acceptance Criteria: Baseline resolution (

    
    ) between the target peak and the isomer peak. Note: PFP columns typically achieve this where C18 columns show a "shoulder."
    
Linearity & Range[2]
  • Range: 0.05% to 120% of target concentration.

  • Data: Plot Area Response vs. Concentration.

  • Metric:

    
    .[2]
    
Accuracy (Recovery)

Since no UV chromophore exists to cross-validate, accuracy is assessed by spiking known amounts of FAAA into a blank matrix or solvent.

  • Levels: 50%, 100%, 150%.

  • Acceptance: 98.0% – 102.0% recovery.

Mock Validation Data Summary

The table below represents typical performance metrics for this protocol.

ParameterMethod RequirementExperimental ResultStatus
Retention Time (FAAA) Stable

min

min
Pass
Resolution (Isomer)


(PFP Column)
Pass
LOD (Impurity)


Pass
Linearity (

)


Pass
Carryover

Not DetectedPass

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[4] Journal of Chromatography A. (Demonstrates PFP selectivity for polar/fluorinated compounds).

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Grounding for ESI Negative mode selection for acidic analytes).

  • West, C., et al. (2010). Fluorinated stationary phases in liquid chromatography.[4][5] Journal of Chromatography A. (Review of fluorinated phase applications).

Sources

A Comparative Guide to the Infrared Spectrum Analysis of Carboxylic Acid Groups in Fluoroadamantanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the infrared (IR) spectroscopy of the carboxylic acid group in fluoroadamantane derivatives. Adamantane and its fluorinated analogues are of significant interest in medicinal chemistry and materials science due to their unique rigid, lipophilic, and three-dimensional structures. Infrared spectroscopy serves as a powerful and accessible tool for the structural characterization of these molecules, particularly for identifying and analyzing the behavior of the crucial carboxylic acid functionality. This guide will delve into the characteristic vibrational frequencies of the carboxylic acid group, the influence of the adamantane cage and fluorine substituents, and provide a practical experimental protocol for acquiring high-quality IR spectra.

Fundamentals of Carboxylic Acid IR Spectroscopy

The infrared spectrum of a carboxylic acid is dominated by the vibrational modes of the carboxyl group (-COOH). The key absorptions to identify are the O-H stretching, C=O (carbonyl) stretching, and C-O stretching vibrations. A defining characteristic of carboxylic acids in the condensed phase is the formation of hydrogen-bonded dimers, which significantly influences the IR spectrum.[1][2]

Key Vibrational Modes of the Carboxylic Acid Group:

  • O-H Stretching: In the gas phase, a free (monomeric) O-H stretch appears as a sharp band around 3500-3700 cm⁻¹. However, due to strong intermolecular hydrogen bonding in the solid or liquid state, this band becomes a very broad and intense absorption spanning from 2500 to 3300 cm⁻¹.[1][3] This broadness is a hallmark of the carboxylic acid dimer.

  • C=O (Carbonyl) Stretching: The carbonyl stretch is a strong and sharp absorption. For a saturated, dimeric aliphatic carboxylic acid, this peak typically appears in the range of 1700-1725 cm⁻¹.[1][2] The position of this band is sensitive to the electronic environment.

  • C-O Stretching and O-H Bending: Carboxylic acids also exhibit C-O stretching and in-plane O-H bending vibrations, which often couple and appear as one or two bands in the 1210-1440 cm⁻¹ region.[4] An out-of-plane O-H bending vibration can also be observed as a broad band around 900-960 cm⁻¹.[4]

The Influence of the Adamantane Scaffold

The adamantane cage is a bulky, rigid, and non-conjugated aliphatic system. When a carboxylic acid group is attached to the adamantane framework, the fundamental vibrational frequencies of the -COOH group are generally preserved. The adamantane C-H stretching and bending vibrations will also be present in the spectrum, typically in the 2850-2950 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.[5] The primary influence of the adamantane group is steric; its bulk can influence the degree and geometry of intermolecular hydrogen bonding, which may cause subtle shifts in the O-H and C=O stretching frequencies compared to simpler aliphatic carboxylic acids.

The Impact of Fluorine Substitution on the IR Spectrum

The introduction of fluorine atoms onto the adamantane cage significantly perturbs the electronic environment of the carboxylic acid group, leading to predictable shifts in its characteristic IR absorptions. This is primarily due to the strong electron-withdrawing inductive effect of fluorine.

Key Effects of Fluorination:

  • Increased Carbonyl Stretching Frequency (C=O): The highly electronegative fluorine atoms pull electron density away from the carbonyl carbon through the adamantane framework. This inductive effect strengthens the C=O double bond, causing its stretching vibration to shift to a higher frequency (wavenumber).[1][2] This is a key diagnostic feature for identifying fluorinated carboxylic acids. The magnitude of this shift will depend on the number and position of the fluorine substituents relative to the carboxylic acid group. For instance, fluorine atoms at the bridgehead positions of the adamantane cage will exert a notable influence.[6]

  • Enhanced Acidity and Hydrogen Bonding: Fluorination increases the acidity of the carboxylic acid.[7] This leads to stronger intermolecular hydrogen bonds in the dimeric state. Stronger hydrogen bonds can lead to a further broadening and a slight shift to lower wavenumbers for the O-H stretching band.[8][9]

  • C-F Stretching Vibrations: The presence of fluorine will also introduce new, typically strong, C-F stretching absorptions in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. These bands can sometimes overlap with other vibrations, but their high intensity can be a useful indicator of fluorination.

Comparative IR Data

The following table summarizes the expected and observed IR absorption frequencies for the carboxylic acid group in various contexts, highlighting the effect of the adamantane scaffold and fluorine substitution.

Compound TypeO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch / O-H Bend (cm⁻¹)Key Influences
Simple Aliphatic Carboxylic Acid2500-3300 (very broad)[3]1700-1725[1]1210-1440[4]Baseline for comparison.
Adamantane-1-carboxylic Acid2500-3300 (very broad)~1700~1200-1450Steric bulk of adamantane cage.
Fluoroadamantane-1-carboxylic Acid2500-3300 (very broad)>1725~1200-1450 (with C-F stretches)Strong inductive effect of fluorine.
Perfluorinated Carboxylic Acids2500-3300 (very broad)[8][9]>1750[10]~1100-1300 (strong C-F stretches)Extreme inductive effect of multiple fluorine atoms.

Experimental Protocol for IR Spectrum Acquisition

This section provides a detailed step-by-step methodology for obtaining a high-quality FT-IR spectrum of a fluoroadamantane carboxylic acid sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., ATR crystal, KBr pellet press, or salt plates for Nujol mull)

  • Spatula and agate mortar and pestle

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • The fluoroadamantane carboxylic acid sample

  • Potassium bromide (KBr), spectroscopic grade (if preparing a pellet)

  • Nujol (mineral oil) (if preparing a mull)

Step-by-Step Procedure (ATR Method - Recommended for Simplicity):

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a soft tissue dampened with isopropanol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the air and the ATR crystal from the sample spectrum.

  • Sample Preparation:

    • Place a small amount (typically 1-2 mg) of the solid fluoroadamantane carboxylic acid sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, particularly the O-H stretch, the C=O stretch, and any prominent C-F stretches.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a solvent-dampened tissue to remove any residual sample.

Visualizing the Experimental Workflow and Molecular Influences

The following diagrams illustrate the experimental workflow for IR analysis and the key molecular factors influencing the spectrum of fluoroadamantane carboxylic acids.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process and Analyze Data acquire_spectrum->process_data end End process_data->end

Caption: Experimental workflow for ATR-FTIR analysis.

molecular_influences cluster_adamantane Adamantane Scaffold cluster_fluorine Fluorine Substituents COOH Carboxylic Acid Group (-COOH) steric_bulk Steric Bulk COOH->steric_bulk influences H-bonding rigidity Rigid Framework COOH->rigidity provides fixed geometry inductive_effect Strong Inductive Effect (-I) inductive_effect->COOH strengthens C=O bond (higher frequency) acidity Increased Acidity inductive_effect->acidity stabilizes carboxylate acidity->COOH affects O-H stretch

Caption: Factors influencing the -COOH IR spectrum.

References

  • ResearchGate. Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. Available at: [Link]

  • PubMed. Infrared spectra of hydrogen bond network in lamellar perfluorocarboxylic acid monohydrates. Available at: [Link]

  • ResearchGate. Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ResearchGate. Vibrational frequencies and structural determination of adamantane. Available at: [Link]

  • Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B. Available at: [Link]

Sources

Reference Standards for 2-(3-Fluoroadamantan-1-yl)acetic acid: A Technical Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Fluoroadamantan-1-yl)acetic acid (CAS 1795526-38-3 and related analogs) is a critical bicyclic intermediate used in the synthesis of next-generation metabolic disease therapeutics (e.g., DPP-4 inhibitors, 11


-HSD1 inhibitors). Its unique adamantane cage structure provides lipophilicity and metabolic stability, but it presents a significant analytical challenge: the lack of a strong UV chromophore .

This guide addresses the critical gap in reference standard qualification for this molecule. Unlike commodity chemicals, Certified Reference Materials (CRMs) with ISO 17034 accreditation are rarely available for this specific intermediate. Researchers often rely on "Reagent Grade" commercial standards, which can introduce assay errors of 2–5% if not properly qualified.

This document compares the performance of Vendor-Supplied Reagent Standards against In-House Qualified Primary Standards and outlines the optimal analytical workflows (HPLC-CAD vs. qNMR) to ensure data integrity.

Part 1: The Analytical Challenge

The adamantane scaffold is analytically "silent" in the UV-Vis spectrum. The 3-fluoro substituent and the carboxylic acid tail provide negligible absorbance above 210 nm.

FeatureAnalytical Impact
Chromophore Absent. No conjugated

-systems. UV detection at 205–210 nm is non-specific and prone to solvent interference.
Volatility Moderate. The carboxylic acid group causes peak tailing in GC without derivatization.
Ionization Poor (ESI+). The structure is neutral; it requires ESI- (negative mode) or APCI for LC-MS, or derivatization.
Impurities Isomeric. Regioisomers (e.g., 2-fluoro analogs) are difficult to separate on C18 columns due to identical mass and similar polarity.

Part 2: Comparative Analysis of Reference Standard Grades

In the absence of a Pharmacopeial (USP/EP) standard, the user must choose between using a commercial reagent "as is" or upgrading it to a Primary Standard.

Comparison Matrix: Reagent Grade vs. Qualified Primary Standard
ParameterOption A: Commercial Reagent Grade Option B: In-House Qualified Primary Standard
Source Chemical Catalog Vendors (e.g., Sigma, Fluorochem)Generated from Option A via rigorous characterization
Purity Claim Typically "

" or "

" (Area %)
Assigned Potency % (w/w) (e.g.,

)
Methodology GC-FID or HPLC-ELSD (Area Normalization)qNMR (Mass Balance) or HPLC + TGA + ROI + KF
Traceability Vendor Batch ID onlyTraceable to NIST/SI via Internal Standard (e.g., BTFMBA)
Risk High. Ignores water, solvent, and inorganic content.Low. Accounts for all non-analyte mass.
Rec. Use Early R&D screening only.GLP/GMP Release Testing & Potency Assays.
Impact Case Study: The "Potency Trap"

A commercial batch of this compound was labeled "98% Purity (GC)."

  • GC Analysis: Showed 98.2% area purity (volatiles and inorganics are invisible).

  • qNMR Analysis (Option B): Revealed 1.5% residual solvent and 0.8% water.

  • True Potency: 95.7% w/w.

  • Consequence: Using Option A resulted in a 2.3% overestimation of the API yield in the pilot plant.

Part 3: Qualification & Analysis Workflows

Workflow 1: Primary Standard Qualification via F qNMR

The Gold Standard for Fluorinated Intermediates.

Since the molecule contains a fluorine atom,


F qNMR is superior to $^{1H qNMR because it eliminates interference from non-fluorinated solvents and impurities.

Protocol:

  • Internal Standard (IS): Select 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) (Traceable to NIST SRM). It has a distinct chemical shift and high stability.

  • Solvent: Dissolve

    
     20 mg of Sample and 
    
    
    
    15 mg of IS (weighed to 0.01 mg precision) in DMSO-
    
    
    .
  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s for
      
      
      F to ensure full relaxation).
    • Pulse Angle:

      
      .
      
    • Scans: 64 (for S/N > 250).

    • Center Frequency: Offset to capture both analyte (-130 to -140 ppm range typically) and IS (-60 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of F atoms,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity.[1]
Workflow 2: Routine Analysis via HPLC-CAD

The Workhorse Method for QC.

Once the standard is qualified, HPLC with Charged Aerosol Detection (CAD) is the recommended routine method. CAD is universal and detects the adamantane cage with high sensitivity, unlike UV.

Instrument Setup:

  • Detector: Thermo Corona Veo or equivalent CAD.

  • Nebulizer Temp: 50°C (Optimized for semi-volatiles).

  • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 x 4.6 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Why CAD?

  • Uniform Response: CAD response depends on mass, not extinction coefficient.[2]

  • Linearity: Requires a quadratic fit (

    
    ) or Power Function (
    
    
    
    ) due to particle size physics.

Part 4: Visualization of Workflows

Diagram 1: Reference Standard Qualification Hierarchy

This decision tree guides the researcher on how to treat the incoming material.

StandardQualification Vendor Vendor Material (Reagent Grade) Check Is CRM Available? Vendor->Check DirectUse Use Directly (High Risk of Error) Check->DirectUse No (Typical) qNMR 19F qNMR Assay (Primary Qualification) Check->qNMR No (Recommended Path) MassBal Mass Balance (HPLC + TGA + KF) Check->MassBal Alternative Assign Assign Potency (e.g., 96.4% w/w) qNMR->Assign MassBal->Assign WorkingStd Prepare Working Standard (Routine QC Use) Assign->WorkingStd

Caption: Workflow for converting vendor reagent-grade material into a qualified reference standard using qNMR or Mass Balance.

Diagram 2: Analytical Method Selection

Choosing between GC-MS, HPLC-CAD, and HPLC-UV based on laboratory constraints.

MethodSelection Start Sample Type Volatile Is it volatile? Start->Volatile Deriv Derivatization Required? (Methyl Ester) Volatile->Deriv Yes (Adamantane core) HPLC_CAD HPLC-CAD (Preferred Universal) Volatile->HPLC_CAD No (Acid tail issues) GCMS GC-MS / GC-FID (High Sensitivity) Deriv->GCMS Yes (BF3-MeOH) HPLC_UV HPLC-UV (205nm) (Low Specificity) HPLC_CAD->HPLC_UV CAD Unavailable?

Caption: Decision matrix for selecting the optimal analytical technique. HPLC-CAD is preferred for underivatized analysis.

Part 5: References

  • T. Holzgrabe et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis. (2005).

  • Thermo Fisher Scientific. "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." Application Note.

  • Sigma-Aldrich. "Quantitative NMR (qNMR) for Content Assignment of Reference Standards."[3] Technical Review.

  • European Pharmacopoeia (Ph. Eur.). "Chapter 2.2.33: Nuclear Magnetic Resonance Spectrometry." (Standard for qNMR usage in Europe).

  • BenchChem. "Application Notes for Adamantane Derivatives Analysis." (General reference for adamantane extraction).

Disclaimer

This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Fluoroadamantan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Protocol for 2-(3-Fluoroadamantan-1-yl)acetic acid

Executive Summary

This compound (CAS: 1795526-38-3)[1] is a highly specialized fluorinated aliphatic building block frequently utilized in advanced drug discovery. The adamantane core provides exceptional lipophilicity and metabolic stability, acting as a rigid pharmacophore or bioisostere. However, these exact physicochemical properties necessitate stringent Personal Protective Equipment (PPE) and handling protocols. This guide establishes a self-validating operational framework to ensure researcher safety, regulatory compliance, and contamination control.

Physicochemical Hazard Profile & Causality (The "Why")

To select the appropriate PPE, one must understand the mechanistic behavior of the molecule:

  • The Adamantane Core (Lipophilicity): The bulky, hydrocarbon cage structure of adamantane drastically increases the molecule's partition coefficient (LogP). If dissolved in carrier solvents (e.g., DMSO, Dichloromethane), the compound can rapidly permeate standard nitrile gloves and the stratum corneum, leading to systemic dermal exposure.

  • The Fluorine Atom (Electronegativity): Fluorination alters the electron density of the adamantane ring and the pKa of the adjacent acetic acid moiety. This increases the compound's potential to act as a localized tissue irritant.

  • The Acetic Acid Moiety (Corrosivity/Irritation): As a carboxylic acid, the compound is a mild organic acid. Structural homologs, such as 1-adamantanecarboxylic acid and 3-fluoroadamantane-1-carboxylic acid, are classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) ()[2],[3].

Personal Protective Equipment (PPE) Matrix

In accordance with [4], the following PPE matrix is mandatory for handling this compound.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (Min. 0.11 mm thickness). Double-gloving required when handling in solution.Prevents dermal contact with the irritating acetic acid moiety. Double-gloving mitigates the high permeation risk caused by the lipophilic adamantane core when dissolved in organic solvents.
Eye Protection ANSI Z87.1 compliant, tight-fitting chemical safety goggles.Protects against ocular exposure to acidic dust particulates (H319) and solvent splashes during synthesis.
Body Protection Standard chemical-resistant lab coat (Flame-resistant if handling with flammable solvents).Provides a physical barrier against particulate settling and accidental spills, preventing secondary transfer to skin or clothing.
Respiratory Chemical Fume Hood (Face velocity: 80-120 fpm).Mitigates inhalation risks (H335) associated with aerosolized fluorinated powders during weighing and transfer[2].

Operational Workflow & Handling Protocol

Step 1: Pre-Operation Setup

  • Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals (e.g., strong bases, oxidizing agents).

  • Don all required PPE as outlined in the matrix above.

Step 2: Weighing & Transfer

  • Utilize an anti-static spatula and weigh boat. The fluorinated adamantane powder can accumulate static charge, leading to aerosolization and respiratory exposure.

  • Weigh the compound strictly within the fume hood. Do not transport the open container across the laboratory.

  • Transfer the solid directly into the reaction vessel and seal it before removing it from the hood (if applicable).

Step 3: Solvent Addition (High-Risk Phase)

  • Causality Check: Adding solvent (e.g., DMSO, DMF, DCM) converts the solid into a highly skin-permeable solution.

  • Ensure double-gloving is in place before handling the solvent.

  • Add the solvent slowly via a syringe or addition funnel within the fume hood to prevent exothermic splashing or aerosolization.

Step 4: Post-Operation & Decontamination

  • Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), followed by soap and water.

  • Doff the outer layer of gloves immediately if contamination is suspected, and dispose of them in a designated hazardous waste bin. Wash hands thoroughly.

Spill Response & Disposal Plan

  • Solid Spills: Do not sweep dry powder, as this generates hazardous dust. Gently cover the spill with damp absorbent paper, carefully scoop it into a hazardous waste container, and wash the area with soap and water.

  • Solution Spills: Isolate the area. Apply an inert absorbent material (e.g., vermiculite or sand). Collect the saturated absorbent and place it in a sealed, labeled chemical waste container.

  • Disposal: this compound and its contaminated materials must be disposed of as hazardous chemical waste in accordance with EPA guidelines and local institutional protocols. Incineration is the preferred method for fluorinated organic compounds to prevent environmental persistence.

Exposure Mitigation Workflow

Workflow N1 Pre-Operation: Hazard Assessment N2 Engineering Controls: Chemical Fume Hood N1->N2 N3 PPE Donning: Gloves, Goggles, Coat N2->N3 N4 Material Handling: Weighing & Transfer N3->N4 N5 Solvent Addition (High Permeation Risk) N4->N5 N6 Spill / Exposure? N5->N6 N7 Emergency Response: Eyewash / Spill Kit N6->N7 Yes N8 Standard Cleanup & Decontamination N6->N8 No N9 Waste Disposal (EPA Guidelines) N7->N9 N8->N9

Fig 1. Step-by-step operational workflow and exposure mitigation strategy.

References

  • Accela ChemBio. "this compound (CAS: 1795526-38-3) Catalog". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard 1910.132". Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid". Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoroadamantan-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoroadamantan-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.